molecular formula C6H5BrO2 B1278836 1-(5-Bromofuran-2-yl)ethanone CAS No. 3199-50-6

1-(5-Bromofuran-2-yl)ethanone

Cat. No.: B1278836
CAS No.: 3199-50-6
M. Wt: 189.01 g/mol
InChI Key: CASNGOWLOZSVMA-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)ethanone, also known as 2-Acetyl-5-bromofuran, is a high-purity brominated furan derivative with the CAS Registry Number 3199-50-6 and molecular formula C 6 H 5 BrO 2 . This compound serves as a versatile and valuable synthetic intermediate, or building block, in organic and medicinal chemistry research. Its molecular structure, which features an acetyl group adjacent to a bromine atom on a furan ring, makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create biaryl structures found in many pharmaceuticals and advanced materials . Researchers value this compound for its well-characterized physical properties, including a melting point of 96 °C, a boiling point of 73-75 °C (at 4 Torr), and a calculated density of 1.575 g/cm³ . It has a calculated flash point of 97.0 ± 23.2 °C and is slightly soluble in water (4.2 g/L at 25 ºC) . As a reagent, it is primarily used in the synthesis of more complex heterocyclic compounds, including novel aryl-substituted furan-2(5H)-ones, which are frameworks of interest for developing new therapeutic agents . Handle with care; this compound has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASNGOWLOZSVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452545
Record name 1-(5-Bromofuran-2-yl)ethanone
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3199-50-6
Record name 1-(5-Bromofuran-2-yl)ethanone
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Record name 1-(5-bromofuran-2-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Bromofuran-2-yl)ethanone from 2-Acetylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Bromofuran-2-yl)ethanone, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available 2-acetylfuran. This document details the underlying chemical principles, optimized experimental protocols, and thorough characterization of the target compound. The synthesis involves the selective electrophilic bromination of the furan ring at the 5-position. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

Furan derivatives are integral scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromine atom onto the furan ring, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The starting material, 2-acetylfuran, is an industrially available chemical, making this synthesis an economically viable route to a key synthetic intermediate. This guide focuses on the selective bromination at the C5 position of the furan ring, a reaction governed by the principles of electrophilic aromatic substitution on an activated heterocyclic system.

Reaction Mechanism and Pathway

The synthesis of this compound from 2-acetylfuran proceeds via an electrophilic aromatic substitution reaction. The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The acetyl group at the 2-position is a deactivating group, which directs incoming electrophiles to the 5-position due to resonance stabilization of the intermediate sigma complex.

N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation, providing a source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, and the mechanism involves the polarization of the N-Br bond in NBS, followed by the attack of the furan ring's π-electrons on the bromine atom. The resulting arenium ion intermediate is then deprotonated to restore aromaticity and yield the final product.

Reaction_Pathway 2-Acetylfuran 2-Acetylfuran Reaction Electrophilic Aromatic Substitution 2-Acetylfuran->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction This compound This compound Reaction->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While several methods exist for the bromination of furan derivatives, the use of N-bromosuccinimide (NBS) in a suitable solvent offers a convenient and selective approach for the synthesis of this compound. The formation of the desired 5-bromo derivative can be achieved, though the reaction may also yield di- and ω-bromo byproducts depending on the conditions.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-AcetylfuranReagentCommercially Available
N-Bromosuccinimide (NBS)ReagentCommercially Available
DioxaneAnhydrousCommercially Available
Dioxane DibromideN/APrepared in situ
Sodium BicarbonateACS GradeCommercially Available
Sodium Sulfate (anhydrous)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
HexaneACS GradeCommercially Available
Synthesis of this compound

A solution of dioxane dibromide is prepared by adding bromine (1.0 eq) to dioxane (quantity sufficient to dissolve) at 0-5 °C. To this solution, 2-acetylfuran (1.0 eq) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or hexane, can be employed to obtain the pure product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Prepare_Dioxane_Dibromide Prepare Dioxane Dibromide Solution Start->Prepare_Dioxane_Dibromide Add_2-Acetylfuran Add 2-Acetylfuran (0-5 °C) Prepare_Dioxane_Dibromide->Add_2-Acetylfuran Stir_Reaction Stir and Monitor by TLC Add_2-Acetylfuran->Stir_Reaction Quench Quench with NaHCO3 (aq) Stir_Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash with Brine and Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Physical and Spectroscopic Data
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-AcetylfuranC₆H₆O₂110.1130Low melting solid
This compoundC₆H₅BrO₂189.0196-98Crystalline solid
Spectroscopic Data for this compound
TypeData
¹H NMR (CDCl₃, δ)7.21 (d, 1H, J=3.6 Hz), 6.51 (d, 1H, J=3.6 Hz), 2.45 (s, 3H)
¹³C NMR (CDCl₃, δ)186.2, 153.5, 122.8, 121.1, 114.6, 25.8
IR (KBr, cm⁻¹)3120, 1670, 1580, 1450, 1290, 1020, 960, 770
Mass Spec. (m/z)188/190 (M⁺, M⁺+2)

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound from 2-acetylfuran. The use of N-bromosuccinimide provides a selective means of brominating the furan ring at the 5-position. The detailed experimental protocol and purification procedures, along with comprehensive characterization data, should enable researchers and professionals in drug development to successfully synthesize and utilize this important chemical intermediate for a variety of synthetic applications. Careful control of reaction conditions is crucial to minimize the formation of byproducts and maximize the yield of the desired product.

References

1-(5-Bromofuran-2-yl)ethanone chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(5-Bromofuran-2-yl)ethanone: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-acetyl-5-bromofuran, is a key heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive ketone functional group and a bromine-substituted furan ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and reactivity. It details its participation in pivotal reactions, such as palladium-catalyzed cross-couplings, and provides representative experimental protocols for its synthesis and subsequent functionalization, aiming to serve as a critical resource for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its physical and chemical properties primarily dictated by the furan ring, the acetyl group, and the bromo-substituent.[1] The electron-withdrawing nature of the acetyl group and the halogen atom influences the aromaticity and reactivity of the furan moiety.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 1-(5-Bromofuran-2-yl)ethan-1-one[1]
Synonyms 2-Acetyl-5-bromofuran, 5-Bromo-2-furyl methyl ketone[1]
CAS Number 3199-50-6[1]
Molecular Formula C₆H₅BrO₂[1]
Molecular Weight 189.01 g/mol [1]
Appearance Colorless to yellow solid[1]
Melting Point 96 °C[1]
Boiling Point 73-75 °C (at 4 Torr)[1]
Solubility Soluble in organic solvents like ethanol, DMF, and acetone[1]

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of its three main components: the furan ring, the bromine atom, and the acetyl group. This trifunctional nature allows for a diverse range of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position of the furan ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation for synthesizing biaryls and other complex organic structures, which are prevalent in pharmaceuticals.[2]

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new carbon-carbon bond.[3][4] It is widely used for creating biaryl linkages and is tolerant of many functional groups.[5] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[3][5]

  • Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.[6][7] It is a powerful method for the vinylation of aryl halides. The process requires a palladium catalyst and a base, and often proceeds with high stereoselectivity.[7]

dot

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br (this compound) pd_complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_intermediate Ar-Pd(II)L₂(R) (Transmetalation Product) transmetalation->trans_intermediate base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ activated_boronate [R-B(OH)₃]⁻ activated_boronate->transmetalation B(OH)₃ + X⁻ reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNA)

While nucleophilic substitution is generally difficult on aryl halides compared to alkyl halides, it can occur under specific conditions, particularly if activated by strong electron-withdrawing groups or through mechanisms like the SNAr pathway.[8] However, for this compound, palladium-catalyzed coupling reactions are typically more efficient and common for replacing the bromine atom.

Reactions Involving the Acetyl Group

The ketone functionality provides another reactive center for various transformations:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation: A Baeyer-Villiger oxidation can convert the ketone into an ester.

  • Condensation Reactions: The α-protons on the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations or Claisen-Schmidt reactions to form α,β-unsaturated ketones.

  • Halogenation: The α-protons can be substituted with halogens under acidic or basic conditions. For instance, reaction with bromine could yield 1-(5-bromofuran-2-yl)-2-bromoethanone.[9][10]

dot

Heck_Reaction_Workflow start Start: Reactants & Catalyst reactants This compound Alkene (e.g., Styrene) Base (e.g., Et₃N) Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) start->reactants mixing Combine in Solvent (e.g., DMF, Acetonitrile) reactants->mixing heating Heat Reaction Mixture (e.g., 80-120 °C) mixing->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup (Quench, Extract with Organic Solvent) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Alkene purification->product end End product->end

Caption: Generalized experimental workflow for a Heck-Mizoroki reaction.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and functionalization of this compound. These protocols are based on established chemical literature and are intended for use by trained professionals in a controlled laboratory setting.

Synthesis of this compound via Bromination of 2-Acetylfuran

This protocol describes the electrophilic bromination of the furan ring, a common method for synthesizing halogenated furans.[11]

Materials:

  • 2-Acetylfuran

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in DMF (approx. 5 mL per 1 g of substrate).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.

  • Add the NBS solution dropwise to the cooled 2-acetylfuran solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield pure this compound.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative method for the C-C bond formation using the title compound as a substrate.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (0.03 eq), and the ligand, PPh₃ (0.06 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic mixture with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired coupled product, 1-(5-phenylfuran-2-yl)ethanone.

Safety Information

This compound is an organic halogenated compound and should be handled with care.[1] It may be toxic and harmful if inhaled, ingested, or in contact with skin.[1] Standard laboratory safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its defined chemical properties and the distinct reactivity of its bromo and acetyl functional groups allow for predictable and efficient transformations. Mastery of its use in key synthetic reactions, particularly palladium-catalyzed cross-couplings, provides researchers and drug development professionals with a powerful tool for constructing complex molecular architectures for novel therapeutic agents and fine chemicals.

References

Spectroscopic Data for 1-(5-Bromofuran-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(5-Bromofuran-2-yl)ethanone, a molecule of interest in synthetic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Overview

Chemical Name: this compound Molecular Formula: C₆H₅BrO₂ Molecular Weight: 189.01 g/mol CAS Number: 110305-85-4

This compound is a halogenated heterocyclic ketone. Its structure, featuring a furan ring substituted with a bromine atom and an acetyl group, makes it a versatile intermediate in organic synthesis. Spectroscopic analysis is crucial for confirming its identity and purity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the furan ring protons and one singlet in the aliphatic region for the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.4d1HH-3
~6.4-6.6d1HH-4
~2.4-2.6s3H-CH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The coupling constant (J) between H-3 and H-4 is expected to be around 3-4 Hz.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~185-195C=O
~150-155C-2
~125-130C-5
~120-125C-3
~115-120C-4
~25-30-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150Medium=C-H stretch (furan ring)
~1660-1680StrongC=O stretch (aromatic ketone)[1][2]
~1550-1600MediumC=C stretch (furan ring)
~1400-1450MediumC-H bend (methyl group)
~1000-1100StrongC-O-C stretch (furan ring)
~500-600Medium-StrongC-Br stretch

The conjugation of the carbonyl group with the furan ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
188/190Molecular ion peak ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.
173/175Loss of a methyl group (-CH₃)
145/147Loss of an acetyl group (-COCH₃)
43Acetyl cation ([CH₃CO]⁺)

The cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4][5][6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).[5][6]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[7]

  • Transfer the solution to a GC vial.

Instrumentation and Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Impact (EI) at 70 eV is a common method for small organic molecules.[8]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C and ramping up to 250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the general workflows and the structure of the molecule.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Sample Placement on ATR Crystal Sample->ATR_Sample GC_Vial Dilution in Volatile Solvent and Transfer to GC Vial Sample->GC_Vial Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube NMR NMR Spectrometer NMR_Tube->NMR FTIR FTIR Spectrometer ATR_Sample->FTIR GCMS GC-MS GC_Vial->GCMS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound with numbered positions.

References

An In-depth Technical Guide on the Solubility of 1-(5-Bromofuran-2-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 1-(5-Bromofuran-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to a lack of extensive quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, provides a detailed experimental protocol for quantitative determination, and outlines a logical workflow for solubility assessment.

Qualitative Solubility Profile

For a closely related benzofuran analog, 1-(5-bromo-1-benzofuran-2-yl)ethanone, crystallization was achieved from a solution of ethanol and dimethylformamide (DMF), indicating its solubility in this solvent mixture.[2] Furthermore, an oxime derivative of this benzofuran compound was successfully recrystallized from a 4:1 mixture of ethyl acetate and methanol.[3][4] This suggests that solvent systems containing ethanol, methanol, dimethylformamide, and ethyl acetate are excellent starting points for dissolving this compound.

Based on the general properties of similar organic compounds, a qualitative assessment of solubility is presented in the table below.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameExpected SolubilityRationale
Alcohols EthanolSolubleThe polar hydroxyl group can interact with the carbonyl and furan oxygen.
MethanolSolubleSimilar to ethanol, its high polarity makes it a good solvent for polar compounds.
Ketones AcetoneSolubleThe ketone functionality of the solvent can interact favorably with the acetyl group of the solute.
Esters Ethyl AcetateSolubleOffers a balance of polarity suitable for dissolving moderately polar compounds.
Amides Dimethylformamide (DMF)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Chlorinated Dichloromethane (DCM)Likely SolubleA versatile solvent for many organic compounds, though solubility may be less than in more polar solvents.
ChloroformLikely SolubleSimilar to DCM, it is a common solvent in organic synthesis.
Ethers Diethyl EtherSparingly SolubleLower polarity compared to other solvents may limit its solvating power for this compound.
Hydrocarbons HexaneInsolubleThe nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups.
TolueneSparingly SolubleThe aromatic ring provides some potential for interaction, but overall polarity is low.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The concentration of the solute in the solution should be constant over time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for this compound.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

    • Using UV-Vis Spectroscopy:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and create a calibration curve of absorbance versus concentration at λmax.

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_quantification Quantification cluster_result Result prep1 Weigh excess this compound prep2 Add known volume of solvent to vials prep1->prep2 equil Agitate in thermostatic shaker (24-72h) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 analysis_choice Choose Method sample3->analysis_choice hplc HPLC Analysis analysis_choice->hplc uv_vis UV-Vis Analysis analysis_choice->uv_vis quant1 Generate Calibration Curve hplc->quant1 uv_vis->quant1 quant2 Determine sample concentration quant1->quant2 result Calculate Solubility quant2->result

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a robust framework for its quantitative determination. For specific applications, it is imperative to perform experimental measurements to obtain precise solubility data in the solvent systems of interest.

References

In-Depth Technical Guide to 2-Acetyl-5-bromofuran (CAS No. 3199-50-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-5-bromofuran (CAS No. 3199-50-6), a halogenated heterocyclic ketone. The document details its physicochemical characteristics, synthesis, and spectral data. Although direct biological studies on 2-Acetyl-5-bromofuran are limited in publicly accessible literature, this guide explores the well-documented biological activities of its derivatives, including chalcones, pyrazoles, and thiosemicarbazones. These derivatives have shown significant potential as antimicrobial, antifungal, and cytotoxic agents. Detailed experimental protocols for the synthesis of these derivatives are provided, along with proposed signaling pathways based on the activities of closely related furan compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the therapeutic potential of 2-Acetyl-5-bromofuran and its analogues.

Core Compound Characterization: 2-Acetyl-5-bromofuran

2-Acetyl-5-bromofuran, also known as 1-(5-Bromo-2-furyl)ethanone, is a key intermediate in organic synthesis, particularly for the development of biologically active molecules.[1] Its structure features a furan ring substituted with an acetyl group at the 2-position and a bromine atom at the 5-position, making it a versatile scaffold for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Acetyl-5-bromofuran is presented in Table 1.

PropertyValueReference(s)
CAS Number 3199-50-6[1]
Molecular Formula C₆H₅BrO₂[1]
Molecular Weight 189.01 g/mol [1]
Appearance Colorless to yellow solid[1]
Melting Point 96 °C[1]
Boiling Point 73-75 °C (at 4 Torr)[1]
Density 1.575 ± 0.06 g/cm³ (predicted)[1]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide, and acetone.[1]
Spectral Data

While a specific peer-reviewed publication detailing the complete spectral characterization of 2-Acetyl-5-bromofuran could not be located, typical spectral data for such a compound would be as follows. These are predicted values based on the analysis of similar structures and general principles of spectroscopy.

1.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.3d1HH-3 (furan ring)
~6.5-6.6d1HH-4 (furan ring)
~2.4-2.5s3H-COCH₃

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~185-190C=O (acetyl)
~155-160C-2 (furan ring)
~125-130C-5 (furan ring)
~120-125C-3 (furan ring)
~115-120C-4 (furan ring)
~25-30-COCH₃

1.2.3. IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~1670-1690C=O stretching (acetyl ketone)
~1550-1600C=C stretching (furan ring)
~1000-1100C-O-C stretching (furan ring)
~500-600C-Br stretching

1.2.4. Mass Spectrometry (Predicted)

m/zAssignment
188/190[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
173/175[M-CH₃]⁺
145/147[M-COCH₃]⁺

Synthesis and Derivatization

2-Acetyl-5-bromofuran serves as a valuable starting material for the synthesis of various heterocyclic compounds with potential biological activities. The general synthetic approach involves the condensation of the acetyl group with various reagents.

G cluster_0 Synthesis of 2-Acetyl-5-bromofuran cluster_1 Derivatization 2-Acetylfuran 2-Acetylfuran 2-Acetyl-5-bromofuran 2-Acetyl-5-bromofuran 2-Acetylfuran->2-Acetyl-5-bromofuran Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->2-Acetyl-5-bromofuran Chalcones Chalcones 2-Acetyl-5-bromofuran->Chalcones Claisen-Schmidt Condensation Thiosemicarbazones Thiosemicarbazones 2-Acetyl-5-bromofuran->Thiosemicarbazones Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcones Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazones Hydrazine_Hydrate Hydrazine Hydrate Pyrazoles Pyrazoles Hydrazine_Hydrate->Pyrazoles Chalcones->Pyrazoles Cyclization

Synthetic pathways for 2-Acetyl-5-bromofuran and its derivatives.
Experimental Protocols

2.1.1. General Procedure for the Synthesis of Chalcones from 2-Acetyl-5-bromofuran

This protocol is based on the Claisen-Schmidt condensation reaction.[2][3][4]

  • Dissolve 2-Acetyl-5-bromofuran (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

2.1.2. General Procedure for the Synthesis of Pyrazole Derivatives from Chalcones

This protocol describes the cyclization of chalcones with hydrazine hydrate.[5][6][7]

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent.

2.1.3. General Procedure for the Synthesis of Thiosemicarbazone Derivatives

This protocol outlines the condensation reaction to form thiosemicarbazones.[8][9][10]

  • Dissolve 2-Acetyl-5-bromofuran (1 equivalent) and thiosemicarbazide (1 equivalent) in ethanol.

  • Add a few drops of a catalytic amount of a suitable acid (e.g., glacial acetic acid).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, and the solid product will crystallize out.

  • Filter the thiosemicarbazone, wash with cold ethanol, and dry.

Biological Activities of 2-Acetyl-5-bromofuran Derivatives

Antimicrobial and Antifungal Activity

Derivatives of 2-Acetyl-5-bromofuran are expected to exhibit antimicrobial and antifungal properties, a common trait among furan-containing compounds. The bromine substituent may enhance this activity.

3.1.1. Chalcone and Pyrazole Derivatives

Chalcones derived from heterocyclic ketones have demonstrated broad-spectrum antimicrobial activity.[2][3][4] Their corresponding pyrazole derivatives have also shown potent antibacterial and antifungal effects.[5][6][7][12] The proposed mechanism for their antimicrobial action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Representative Antimicrobial Activity of Furan-Derived Chalcones and Pyrazoles

Compound TypeTest OrganismActivity (MIC in µg/mL)Reference(s)
Furan-ChalconeStaphylococcus aureus15.6 - 250[4]
Furan-ChalconeEscherichia coli>512[13]
Furan-ChalconeCandida albicans7.81 - 125[4]
Furan-PyrazoleAspergillus niger1[12]
Furan-PyrazoleEscherichia coli0.25[12]
Furan-PyrazoleStaphylococcus epidermidis0.25[12]

3.1.2. Proposed Antimicrobial Signaling Pathway Disruption

G cluster_0 Mechanisms of Action Furan_Derivative Furan Derivative (e.g., Chalcone, Pyrazole) Bacterial_Cell Bacterial Cell Furan_Derivative->Bacterial_Cell Enzyme_Inhibition Enzyme Inhibition (e.g., DNA Gyrase, DHPS) Bacterial_Cell->Enzyme_Inhibition Inhibits Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Disrupts Biofilm_Inhibition Biofilm Formation Inhibition Bacterial_Cell->Biofilm_Inhibition Inhibits Bacterial_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Death Membrane_Disruption->Bacterial_Death Biofilm_Inhibition->Bacterial_Death

Proposed antimicrobial mechanisms of furan derivatives.
Cytotoxic Activity

Thiosemicarbazone derivatives of various ketones have been extensively studied for their anticancer properties.[8][9][10][14] These compounds can chelate metal ions that are essential for tumor cell proliferation and can induce apoptosis through various signaling pathways. Furan-containing compounds have also been investigated for their cytotoxic effects against various cancer cell lines.[7][15][16]

Table 3: Representative Cytotoxic Activity of Furan and Thiosemicarbazone Derivatives

Compound TypeCell LineActivity (IC₅₀ in µM)Reference(s)
Brominated FuranoneK562 (Leukemia)3.83[15]
Brominated FuranoneHaCaT (Keratinocyte)12.44[15]
ThiosemicarbazonePANC-1 (Pancreatic)0.7 - 10.0[8]
ThiosemicarbazoneHCT 116 (Colon)9.4 - 14.9[8]
ThiosemicarbazoneMCF-7 (Breast)15.8 - 54[8][9]

3.2.1. Proposed Cytotoxic Signaling Pathway

G cluster_0 Cellular Effects Furan_Thiosemicarbazone Furan-Thiosemicarbazone Derivative Cancer_Cell Cancer Cell Furan_Thiosemicarbazone->Cancer_Cell ROS_Generation Reactive Oxygen Species (ROS) Generation Cancer_Cell->ROS_Generation Induces DNA_Damage DNA Damage ROS_Generation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Mitochondrial_Dysfunction->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Proposed cytotoxic mechanism of furan-thiosemicarbazone derivatives.
Experimental Protocols for Biological Evaluation

3.3.1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.3.2. Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion

2-Acetyl-5-bromofuran is a synthetically valuable compound with significant potential for the development of novel therapeutic agents. While direct biological data on the parent molecule is scarce, the extensive research on its derivatives, including chalcones, pyrazoles, and thiosemicarbazones, strongly indicates that this chemical scaffold is a promising starting point for the discovery of new antimicrobial and anticancer drugs. The presence of the furan ring and the bromine atom are key structural features that likely contribute to the observed biological activities. Further investigation into the synthesis and biological evaluation of a wider range of derivatives of 2-Acetyl-5-bromofuran is warranted to fully explore its therapeutic potential and to elucidate the specific mechanisms of action and signaling pathways involved. This guide provides the foundational information and experimental frameworks necessary to facilitate such research endeavors.

References

Biological Activity of 1-(5-Bromofuran-2-yl)ethanone Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In light of this, and to provide a valuable resource for researchers in drug discovery, this guide will focus on the closely related and extensively studied class of compounds: 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives . It is crucial to note the structural difference: the furan core is a simple five-membered aromatic ring containing one oxygen atom, whereas the benzofuran core consists of a furan ring fused to a benzene ring. This structural distinction can significantly influence the biological properties of the compounds.

This guide will now proceed to detail the biological activities of 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives, adhering to the requested format of a technical whitepaper with quantitative data, experimental protocols, and visualizations.

Introduction to 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivatives

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1-(5-Bromo-1-benzofuran-2-yl)ethanone scaffold, in particular, has served as a versatile starting material for the synthesis of numerous derivatives with promising biological profiles. The presence of the bromine atom at the 5-position and the acetyl group at the 2-position of the benzofuran ring system provide key handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Anticancer Activity

Derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, often through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 ChalconeK562 (Chronic Myelogenous Leukemia)3.83 ± 0.6[1]
2 ChalconePC3 (Prostate Cancer)> 30[2]
3 ChalconeSW620 (Colon Cancer)> 30[2]
4 ChalconeCaki-1 (Kidney Cancer)Not Specified[2]
5 Brominated DerivativeK562 (Chronic Myelogenous Leukemia)14.6 ± 3.5[2]
6 Brominated DerivativeHL-60 (Acute Promyelocytic Leukemia)0.1[1]
7 Brominated DerivativeHeLa (Cervical Cancer)Not Specified[2]
Signaling Pathways in Anticancer Activity

The anticancer mechanism of action for active 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives often involves the intrinsic apoptosis pathway. This is typically initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase enzymes.

anticancer_pathway Compound 1-(5-Bromo-1-benzofuran-2-yl)ethanone Derivative CancerCell Cancer Cell Compound->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Anticancer signaling pathway of derivatives.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone have demonstrated activity against various microbial pathogens, including both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivative against standard bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
8 Staphylococcus aureus (Gram-positive)16 - 64[1]
8 Escherichia coli (Gram-negative)> 250

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-(5-Bromo-1-benzofuran-2-yl)ethanone derivatives, based on protocols described in the cited literature.

Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

The parent compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, can be synthesized via the reaction of 5-bromosalicylaldehyde with chloroacetone in the presence of a base.[3]

Materials:

  • 5-bromosalicylaldehyde

  • Chloroacetone

  • Potassium hydroxide

  • Methanol

Procedure:

  • A mixture of 5-bromosalicylaldehyde and chloroacetone is heated in methanol.

  • Potassium hydroxide is added to the mixture, and heating is continued for approximately 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated, typically by precipitation and filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

General Procedure for the Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.

chalcone_synthesis_workflow Start Start Dissolve Dissolve 1-(5-Bromo-1-benzofuran-2-yl)ethanone and aromatic aldehyde in ethanol Start->Dissolve Cool Cool mixture in an ice bath Dissolve->Cool AddBase Add aqueous NaOH solution dropwise Cool->AddBase Stir Stir at room temperature AddBase->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Workup Pour into ice water and acidify with HCl Monitor->Workup Complete Filter Filter the precipitate Workup->Filter Purify Recrystallize from ethanol Filter->Purify End End Purify->End

Workflow for Chalcone Synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., K562, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

Derivatives of 1-(5-Bromo-1-benzofuran-2-yl)ethanone represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize biological activity and explore structure-activity relationships. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of the most potent derivatives. While the biological activity of 1-(5-Bromofuran-2-yl)ethanone derivatives remains largely unexplored, the findings for the analogous benzofuran compounds provide a strong rationale for investigating this class of molecules in future drug discovery efforts.

References

potential applications of 1-(5-Bromofuran-2-yl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1-(5-Bromofuran-2-yl)ethanone is a key heterocyclic building block that has garnered significant interest in medicinal chemistry. Its reactive ketone and electrophilic furan ring, further activated by the bromine substituent, make it a versatile precursor for the synthesis of a diverse array of bioactive molecules. This technical guide explores the potential applications of this compound, focusing on its role as a starting material for novel therapeutic agents. We delve into the synthesis of this core structure, its derivatization into promising anticancer and antimicrobial compounds, and provide detailed experimental protocols and quantitative biological data to facilitate further research and development in this area.

Introduction: The Significance of the Furan Moiety

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations have made it an attractive core for the design of novel therapeutic agents. The introduction of a bromine atom and an acetyl group, as seen in this compound, further enhances its utility as a versatile starting material for creating libraries of compounds with diverse pharmacological activities. This guide will focus on the derivatization of this core structure into three major classes of biologically active compounds: chalcones, thiosemicarbazones, and pyrazoles.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a crucial first step in the development of its derivatives. While various methods exist for the synthesis of furan rings, a common and efficient laboratory-scale preparation of the title compound involves the bromination of a suitable furan precursor.

General Synthetic Protocol

A widely adopted method for the synthesis of related bromofuran derivatives involves the bromination of 2-acetylfuran. While a specific protocol for the direct synthesis of this compound was not prominently available in the reviewed literature, a general procedure can be adapted from the synthesis of similar compounds.

Experimental Protocol: Synthesis of 5-Bromofuran-2-carboxylic acid (as an illustrative example)

This protocol for a related compound can be adapted for the synthesis of the title compound by starting with 2-acetylfuran instead of 2-furancarboxylic acid.

  • Reactants: 2-Furancarboxylic acid, Bromine (Br₂), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve 2-furancarboxylic acid in carbon tetrachloride.

    • Slowly add bromine to the solution.

    • Stir the reaction mixture at a slightly elevated temperature (e.g., 45-50 °C) for 24 hours.

    • Remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from boiling water to yield the purified 5-bromofuran-2-carboxylic acid.

Note: This is an illustrative protocol for a related compound. The synthesis of this compound would require adaptation of this procedure, likely starting from 2-acetylfuran and potentially using different reaction conditions and purification methods.

Applications in Anticancer Drug Discovery

The this compound scaffold has shown considerable promise as a precursor for the synthesis of potent anticancer agents. Its ability to be readily converted into various heterocyclic systems allows for the exploration of a wide chemical space to identify compounds with selective cytotoxicity against cancer cell lines.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer effects. The synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with various aromatic aldehydes.

Experimental Protocol: General Synthesis of Chalcones from this compound

This protocol is adapted from the synthesis of chalcones using a benzofuran analog and is expected to be applicable.

  • Reactants: this compound, substituted aromatic aldehyde, methanol (MeOH), aqueous sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in methanol.

    • Cool the solution in an ice bath (0-5 °C).

    • Add aqueous sodium hydroxide solution dropwise while stirring.

    • Continue stirring at room temperature for several hours (typically 2-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

dot

Figure 1. General workflow for the synthesis and evaluation of chalcone derivatives.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

While specific data for chalcones derived directly from this compound is limited in the readily available literature, the following table presents data for analogous chalcones derived from 1-(5-bromo-1-benzofuran-2-yl)ethanone, which serve as a strong indicator of the potential of this compound class.[1][2]

Compound IDR-group on AldehydeCancer Cell LineIC₅₀ (µM)[1][2]
3a 4-FluorophenylMCF-715.8
PC-322.4
3b 4-ChlorophenylMCF-712.6
PC-318.2
3c 4-BromophenylMCF-710.5
PC-315.1
3d 4-NitrophenylMCF-78.9
PC-312.3
3e 4-MethoxyphenylMCF-725.1
PC-331.6
3f 2,4-DichlorophenylMCF-79.8
PC-314.5

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]

  • Materials: 96-well plates, cancer cell lines, culture medium, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]

    • Add a solubilization solution to dissolve the formazan crystals.[4][5]

    • Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[4][6]

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate B->C D Add MTT solution C->D E Incubate to form formazan D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate IC50 G->H

Figure 2. Workflow for the MTT cytotoxicity assay.

Applications in Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. This compound serves as a valuable starting point for the synthesis of novel compounds with potential antibacterial and antifungal activities.

Thiosemicarbazone and Pyrazole Derivatives

Thiosemicarbazones and pyrazoles are two classes of nitrogen-containing heterocyclic compounds that have demonstrated a wide range of antimicrobial properties. These can be synthesized from the chalcone derivatives of this compound.

Experimental Protocol: General Synthesis of Pyrazolines from Chalcones

  • Reactants: Chalcone derivative, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve the chalcone derivative in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pyrazoline derivative.

Quantitative Data: Antimicrobial Activity

While specific MIC values for derivatives of this compound were not found in the reviewed literature, the following table provides an example of the antimicrobial activity of a brominated benzofuran derivative, indicating the potential of this class of compounds.[7]

Compound IDBacterial StrainMIC (µg/mL)[7]
7 Staphylococcus aureus16-32
Bacillus subtilis16
Enterococcus faecalis32
Micrococcus luteus64

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (or other suitable broth), bacterial/fungal inoculum (adjusted to 0.5 McFarland standard), test compounds.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.[8]

    • Inoculate each well with a standardized suspension of the microorganism.[9]

    • Include positive (broth + inoculum) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

dot

MIC_Determination_Workflow A Prepare serial dilutions of test compound B Inoculate with microorganism A->B C Incubate B->C D Observe for growth C->D E Determine MIC D->E

Figure 3. Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups allow for the straightforward generation of diverse libraries of heterocyclic compounds. The preliminary data on analogous structures strongly suggest that derivatives of this compound, particularly chalcones, pyrazoles, and thiosemicarbazones, are promising candidates for the development of novel anticancer and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives of this compound. Elucidation of the structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, mechanistic studies to identify the specific cellular targets and pathways affected by the most active compounds will be essential for their advancement as potential therapeutic agents. The exploration of this core structure holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 1-(5-Bromobenzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the crystal structure analysis of 1-(5-Bromobenzofuran-2-yl)ethanone and its oxime derivative. At the time of this report, crystallographic data for 1-(5-Bromofuran-2-yl)ethanone was not publicly available. The information presented serves as a comprehensive analysis of a closely related compound, which may offer valuable insights for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the synthesis, crystallographic analysis, and structural features of 1-(5-bromobenzofuran-2-yl)ethanone and its corresponding oxime. The data is presented in structured tables, and the experimental protocols are described in detail.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1] The determination of their crystal structures provides crucial information about their molecular geometry, intermolecular interactions, and solid-state packing, which can inform the design of new therapeutic agents. This guide focuses on the crystal structure analysis of 1-(5-bromo-1-benzofuran-2-yl)ethanone and its oxime, providing a foundational understanding for further research and development.

Synthesis and Crystallization

Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

The synthesis of the title compound was achieved by heating 5-bromosalicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol for two hours.[1]

Synthesis of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime

The oxime derivative was synthesized by refluxing 1-(5-bromo-1-benzofuran-2-yl)ethanone (referred to as 5-bromo-2-acetylbenzofuran in the literature) with hydroxylamine hydrochloride and anhydrous potassium carbonate in a 3:1 ethanol/water mixture for three hours.[2][3] Upon completion, the reaction mixture was poured into ice-cold water, and the resulting white solid was filtered, washed with water, and dried.[2][3]

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation. For 1-(5-bromo-1-benzofuran-2-yl)ethanone, colorless blocks were obtained from an ethanol/DMF solution.[1] For the oxime derivative, colorless prisms were grown from a 4:1 ethyl acetate/methanol solvent system.[2][3]

Experimental Workflow

The general experimental workflow for the synthesis and characterization of these compounds is depicted below.

Experimental Workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_oximation Oxime Formation cluster_crystallization Crystallization cluster_analysis Analysis Reactants 5-Bromosalicylaldehyde + Chloroacetone + KOH/Methanol Reaction Heating for 2h Reactants->Reaction Product1 1-(5-Bromobenzofuran-2-yl)ethanone Reaction->Product1 Product1_ref 1-(5-Bromobenzofuran-2-yl)ethanone Reaction_O Reflux for 3h Product1_ref->Reaction_O Reagents_O Hydroxylamine HCl + K2CO3 + EtOH/H2O Reagents_O->Reaction_O Workup Pour into ice water, filter, wash, dry Reaction_O->Workup Product2 1-(5-Bromobenzofuran-2-yl)ethanone Oxime Workup->Product2 Product1_c 1-(5-Bromobenzofuran-2-yl)ethanone Solvent1 EtOH/DMF Product1_c->Solvent1 Crystallization1 Slow Evaporation Solvent1->Crystallization1 Crystals1 Colorless Blocks Crystallization1->Crystals1 XRD Single-Crystal X-ray Diffraction Crystals1->XRD Product2_c 1-(5-Bromobenzofuran-2-yl)ethanone Oxime Solvent2 Ethyl Acetate/Methanol (4:1) Product2_c->Solvent2 Crystallization2 Slow Evaporation Solvent2->Crystallization2 Crystals2 Colorless Prisms Crystallization2->Crystals2 Crystals2->XRD

A flowchart illustrating the synthesis, oximation, crystallization, and analysis steps.

Crystallographic Data and Structure Refinement

The crystal data and structure refinement parameters for both compounds are summarized in the tables below.

Table 1: Crystal Data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1]
ParameterValue
Chemical FormulaC₁₀H₇BrO₂
Formula Weight239.07
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.8301 (2)
b (Å)7.4630 (1)
c (Å)21.7213 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1755.62 (5)
Z8
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coeff. (μ, mm⁻¹)4.64
Crystal Size (mm)0.26 × 0.19 × 0.18
Table 2: Data Collection and Refinement for 1-(5-Bromo-1-benzofuran-2-yl)ethanone[1]
ParameterValue
DiffractometerBruker SMART APEXII DUO CCD
Reflections Collected43601
Independent Reflections3331
R_int0.038
Final R indices [I > 2σ(I)]R₁ = 0.024, wR₂ = 0.058
Goodness-of-fit (S)1.04
Δρ_max, Δρ_min (e Å⁻³)0.47, -0.28
Table 3: Crystal Data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime[2][3][4]
ParameterValue
Chemical FormulaC₁₀H₈BrNO₂
Formula Weight254.08
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9548 (6)
b (Å)9.4897 (10)
c (Å)17.2906 (19)
α (°)90
β (°)96.943 (6)
γ (°)90
Volume (ų)969.91 (18)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Absorption Coeff. (μ, mm⁻¹)4.21
Crystal Size (mm)0.32 × 0.25 × 0.21
Table 4: Data Collection and Refinement for 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime[2][3]
ParameterValue
DiffractometerBruker APEXII
Reflections Collected10152
Independent Reflections2766
R_int0.023
Final R indices [I > 2σ(I)]R₁ = 0.033, wR₂ = 0.096
Goodness-of-fit (S)1.01
Δρ_max, Δρ_min (e Å⁻³)0.29, -0.33

Structural Analysis and Intermolecular Interactions

Molecular Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone

The molecule is approximately planar, with a root-mean-square deviation of 0.057 Å for the 13 non-hydrogen atoms.[1][4] The bond lengths and angles are within the normal ranges.[1]

Molecular Structure of 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime

The oxime derivative is also nearly planar, with an r.m.s. deviation for non-hydrogen atoms of 0.031 Å.[2][3][5] The conformation across the C=N bond is trans, and the oxygen atom of the benzofuran ring is syn to the nitrogen atom of the oxime group.[2][3][5]

Supramolecular Assembly

The crystal packing of these molecules is stabilized by different types of intermolecular interactions.

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone: In the crystal, molecules are linked by C—H···O hydrogen bonds, forming chains that propagate along the direction.[1][4]

  • 1-(5-Bromo-1-benzofuran-2-yl)ethanone Oxime: The crystal structure features inversion dimers linked by pairs of O—H···N hydrogen bonds, which generate R₂²(6) loops.[2][3][5] Additionally, very weak aromatic π–π stacking interactions contribute to the crystal packing, with centroid–centroid separations of 3.9100 (12) Å and 3.9447 (12) Å.[2][3][5]

The relationship between these intermolecular forces is visualized in the diagram below.

Intermolecular Interactions Intermolecular Interactions in Crystal Packing cluster_ketone 1-(5-Bromobenzofuran-2-yl)ethanone cluster_oxime 1-(5-Bromobenzofuran-2-yl)ethanone Oxime Molecule_A1 Molecule A H_Bond C-H···O Hydrogen Bond Molecule_A1->H_Bond Molecule_B1 Molecule B H_Bond->Molecule_B1 Chain C(5) Chain [100] direction H_Bond->Chain Molecule_A2 Molecule A H_Bond_O O-H···N Hydrogen Bond Molecule_A2->H_Bond_O Molecule_B2 Molecule B (Inversion Center) H_Bond_O->Molecule_B2 Dimer R₂²(6) Dimer H_Bond_O->Dimer Pi_Stacking π-π Stacking Dimer->Pi_Stacking

A diagram illustrating the key intermolecular forces governing crystal packing.

Conclusion

The crystal structures of 1-(5-bromo-1-benzofuran-2-yl)ethanone and its oxime derivative have been successfully determined and analyzed. The ketone packs into chains via C-H···O hydrogen bonds, while the oxime forms hydrogen-bonded dimers that are further stabilized by π-π stacking interactions. This detailed structural information provides a solid foundation for understanding the physicochemical properties of these compounds and can aid in the rational design of new benzofuran-based molecules with potential therapeutic applications.

References

Technical Guide: Stability and Storage of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromofuran-2-yl)ethanone is a halogenated furan derivative that serves as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. Understanding the stability profile and optimal storage conditions of this compound is critical for ensuring its integrity, purity, and suitability for use in research and development. This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, based on general chemical principles for similar structures and established international guidelines for stability testing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₅BrO₂
Molecular Weight 189.01 g/mol
Appearance Solid
Melting Point Not explicitly stated for this compound, but analogs suggest it is a low-melting solid.
Solubility Expected to be soluble in common organic solvents.
Reactivity Incompatible with strong oxidizing agents, strong reducing agents, and strong bases.

Stability Profile and Potential Degradation Pathways

While specific stability data for this compound is not extensively available in public literature, its chemical structure suggests several potential degradation pathways that should be considered. The furan ring is susceptible to acidic conditions and oxidation, and the carbon-bromine bond can be labile under photolytic stress.

A logical workflow for assessing the stability of this compound is outlined in the following diagram.

Stability_Assessment_Workflow cluster_storage Recommended Storage cluster_testing Stability Testing Protocol Storage Store at 2-8°C Protect from light Store under inert atmosphere Forced_Degradation Forced Degradation Studies Storage->Forced_Degradation Initial Handling Hydrolytic Hydrolytic (Acid, Base, Neutral) Forced_Degradation->Hydrolytic Oxidative Oxidative (e.g., H₂O₂) Forced_Degradation->Oxidative Photolytic Photolytic (UV/Vis light) Forced_Degradation->Photolytic Thermal Thermal (Elevated Temperature) Forced_Degradation->Thermal Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Hydrolytic->Method_Development Oxidative->Method_Development Photolytic->Method_Development Thermal->Method_Development Formal_Stability Formal Stability Study (ICH Guidelines) Method_Development->Formal_Stability Formal_Stability->Storage Refine Conditions Long_Term Long-Term (e.g., 25°C/60% RH) Formal_Stability->Long_Term Accelerated Accelerated (e.g., 40°C/75% RH) Formal_Stability->Accelerated

Caption: Workflow for Stability Assessment of this compound.

Recommended Storage Conditions

Based on the stability of analogous compounds like 2-acetylfuran, the following general storage conditions are recommended for this compound to minimize degradation.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential thermal degradation pathways.
Light Protect from lightTo prevent photolytic cleavage of the C-Br bond or degradation of the furan ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation of the furan ring.
Container Tightly sealed, opaque containerTo prevent exposure to moisture and light.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of forced degradation and formal stability studies should be conducted. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Medicinal Products).

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A general workflow for these studies is depicted below.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound (in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Heat Thermal Stress (e.g., 80°C, solid state) Compound->Heat Light Photolytic Stress (ICH Q1B conditions) Compound->Light Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Identification Characterize Degradants (e.g., LC-MS, NMR) Analysis->Identification

Caption: Experimental Workflow for Forced Degradation Studies.

5.1.1 Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

5.1.2 Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 6, 24 hours).

    • Analyze the samples by HPLC.

5.1.3 Photolytic Degradation

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the light-exposed and control samples by HPLC.

5.1.4 Thermal Degradation

  • Protocol:

    • Place the solid compound in a controlled temperature chamber (e.g., 80°C).

    • Monitor the sample at various time points (e.g., 1, 3, 7 days).

    • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Formal Stability Study

A formal stability study should be conducted on at least one batch of the compound, stored under controlled conditions.

Table 3: Conditions for Formal Stability Study (ICH Q1A)

StudyStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Data Presentation

All data from stability studies should be tabulated to facilitate analysis and comparison.

Table 4: Example Data Table for Forced Degradation Studies

Stress ConditionTime (hours)Assay of this compound (%)Individual Degradant (%)Total Degradants (%)
0.1 M HCl at 60°C 0
24
48
0.1 M NaOH at 60°C 0
24
48
3% H₂O₂ at RT 0
6
24

Table 5: Example Data Table for Formal Stability Study

Storage ConditionTime (months)AppearanceAssay (%)Purity (%)
25°C / 60% RH 0
3
6
9
12
40°C / 75% RH 0
3
6

Conclusion

The stability and proper storage of this compound are crucial for its effective use in research and development. While specific data is limited, a proactive approach to stability assessment, guided by established principles and regulatory guidelines, is recommended. The protocols outlined in this guide provide a robust framework for generating the necessary data to ensure the quality and integrity of this important chemical intermediate. Based on the properties of similar compounds, it is recommended to store this compound at 2-8°C, protected from light and moisture, and under an inert atmosphere.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in biologically active molecules.[4] 1-(5-Bromofuran-2-yl)ethanone is a valuable building block, featuring a reactive bromo-substituted furan ring that is amenable to functionalization via cross-coupling reactions. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of novel 5-aryl-2-acetylfuran derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be optimized for specific substrates.[5]

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to a temperature between 80°C and 110°C and stir vigorously.[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-2-acetylfuran derivative.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of various aryl bromides, which can be adapted for this compound.

Aryl BromideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
5-(4-Bromophenyl)furan-2-carbaldehydeArylboronic acidPd(PPh₃)₄ (2-5)K₂CO₃ (2.0-3.0)Dioxane/H₂O80-1104-24Good to Excellent[7]
2-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acidPd(OAc)₂ (2-5) / SPhos (4-10)K₃PO₄ (2.0)Dioxane/H₂O10015-20Good to Excellent[6][9]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidQuinoline-based Pd(II)-complex (0.1)Cs₂CO₃TolueneMW (25 min)-96[8]
TetrabromofuranPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2M aq.)Dioxane803-592[10]
2-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃ (2.0)EtOH/H₂O80491[11]

Mandatory Visualizations

Suzuki Coupling Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent: (e.g., Dioxane/H₂O) B->C D Establish Inert Atmosphere: (e.g., Argon) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 1-(5-bromofuran-2-yl)ethanone. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This methodology is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures.

The protocols and data presented herein are based on established conditions for the structurally analogous compound, 2-acetyl-5-bromobenzofuran, which serves as an excellent model for the reactivity of this compound.[2][3][4] The reaction conditions can be adapted for various alkene coupling partners, including styrenes and acrylates, under both conventional heating and microwave irradiation.

General Reaction Scheme

The Heck reaction of this compound with a generic alkene is depicted below:

Figure 1: General scheme for the Heck reaction of this compound.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the Heck reaction based on studies with 2-acetyl-5-bromobenzofuran, which are directly applicable to this compound. These conditions have been shown to be effective for a range of olefin substrates.

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventAdditive (equiv.)Temp. (°C)TimeYield (%)
1StyrenePd-complex (0.25)Et₃N (3)DMFTBAB (0.6)1304 h~99
2StyrenePd-complex (0.25)Et₃N (3)DMF / TBAB-160 (MW)5 min~88
3Ethyl AcrylatePd-complex (0.25)Et₃N (3)DMF / TBAB-160 (MW)20 min~92
4n-Butyl AcrylatePd-complex (0.25)Et₃N (3)DMF / TBAB-160 (MW)20 min~90
5AcrylonitrilePd-complex (0.25)Et₃N (3)DMF / TBAB-1305 h~95

Note: The palladium complex referred to is a specific precatalyst used in the cited literature; however, standard palladium sources like Pd(OAc)₂ with appropriate phosphine ligands are also effective. TBAB (Tetrabutylammonium bromide) is noted to be essential for high conversion in some cases.[3]

Experimental Protocols

Two primary protocols are provided: one for conventional thermal heating and another for microwave-assisted synthesis.

Protocol 1: Heck Reaction under Thermal Conditions

This protocol describes the coupling of this compound with an alkene (e.g., styrene) using conventional heating.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.25 mol%)

  • Triethylamine (Et₃N, 3 equiv.)

  • Tetrabutylammonium bromide (TBAB, 0.6 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

  • Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.0025 mmol), and tetrabutylammonium bromide (0.6 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (3-5 mL) via syringe.

  • Add the alkene (1.5 mmol) and triethylamine (3.0 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block at 130 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 4 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Heck Reaction

This protocol utilizes microwave irradiation to significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a dedicated microwave reaction vessel, combine this compound (1.0 mmol), palladium(II) acetate (0.0025 mmol), and tetrabutylammonium bromide (0.6 mmol).

  • Add anhydrous DMF (3-5 mL), the alkene (1.5 mmol), and triethylamine (3.0 mmol).

  • Seal the vessel with a cap.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 160 °C for the specified time (e.g., 5-20 minutes).

  • After the reaction is complete, allow the vessel to cool to a safe temperature.

  • Perform the same workup and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1][5] It begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene coordination and insertion, and concludes with β-hydride elimination to release the product and reductive elimination to regenerate the Pd(0) catalyst.

Heck_Cycle Catalytic Cycle of the Heck Reaction cluster_side Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Br(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺Br⁻ Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)Br(L)₂ Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride H-Pd(II)Br(L)₂ Beta_Elim->PdII_Hydride Product Product Beta_Elim->Product + Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Red_Elim->Pd0 BaseHBr Base-H⁺Br⁻ Red_Elim->BaseHBr + ArBr Ar-Br ArBr->OxAdd + Alkene Alkene Alkene->Alkene_Coord +

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the Heck reaction product.

Caption: General workflow for the Heck reaction experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-(5-Bromofuran-2-yl)ethanone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst in the presence of a mild base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2]

The furan scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of an alkynyl moiety onto the furan ring via the Sonogashira coupling provides a pathway to novel compounds with potential applications in drug discovery and development. Specifically, 1-(5-Bromofuran-2-yl)ethanone is a readily available starting material that can be functionalized to generate a diverse library of 1-(5-alkynylfuran-2-yl)ethanone derivatives. These products can serve as key intermediates or as final drug candidates themselves, with potential activities including anticancer and kinase inhibition.[3][4][5][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (R-Br) PdII_Alkynyl R-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuX Cu(I)Br Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide Base, H-C≡CR' Cu_Acetylide->CuX Transmetalation caption Catalytic cycle of the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound with a terminal alkyne is a straightforward procedure performed under an inert atmosphere.

Experimental_Workflow cluster_setup cluster_reagents cluster_analysis A Setup B Addition of Reagents A->B C Reaction B->C D Work-up C->D E Purification D->E F Characterization E->F A_desc Dry glassware under vacuum and backfill with inert gas. B_desc Add catalyst, co-catalyst, base, solvent, this compound, and terminal alkyne. C_desc Stir at specified temperature. Monitor progress by TLC/GC-MS. D_desc Quench reaction. Perform aqueous work-up. E_desc Purify by column chromatography. F_desc Confirm structure and purity (NMR, MS, etc.).

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: Sonogashira Coupling of this compound

The following table summarizes representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are generalized examples, and actual yields may vary depending on the specific reaction conditions and substrates used.

EntryTerminal AlkyneProductCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene1-(5-(Phenylethynyl)furan-2-yl)ethanonePdCl₂(PPh₃)₂ / CuIEt₃N / THF60485-95
21-Hexyne1-(5-(Hex-1-yn-1-yl)furan-2-yl)ethanonePd(PPh₃)₄ / CuIDIPA / DMF50680-90
3Propargyl alcohol1-(5-(3-Hydroxyprop-1-yn-1-yl)furan-2-yl)ethanonePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT-40875-85
4Trimethylsilylacetylene1-(5-((Trimethylsilyl)ethynyl)furan-2-yl)ethanonePd(PPh₃)₄ / CuIEt₃N / Toluene70590-98
54-Ethynylanisole1-(5-((4-Methoxyphenyl)ethynyl)furan-2-yl)ethanonePdCl₂(PPh₃)₂ / CuIPiperidine / DMF80482-92
63-Ethynylthiophene1-(5-(Thiophen-3-ylethynyl)furan-2-yl)ethanonePd(PPh₃)₄ / CuIEt₃N / THF65678-88

Yields are based on isolated product after purification.

Experimental Protocols

The following protocols provide a general framework for performing Sonogashira coupling reactions with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), 2-3 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The 1-(5-alkynylfuran-2-yl)ethanone scaffold is of significant interest to medicinal chemists due to the diverse biological activities exhibited by furan-containing molecules. The introduction of the alkynyl group provides a rigid linker to explore different pharmacophoric groups, which can lead to the discovery of novel therapeutic agents.

  • Anticancer Activity: Many furan derivatives have demonstrated potent anticancer properties.[1][3][9] The synthesized 1-(5-alkynylfuran-2-yl)ethanones can be screened against various cancer cell lines to identify lead compounds. For instance, furan-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3]

  • Kinase Inhibitors: The acetylfuran moiety can act as a hinge-binding motif in various kinases, which are crucial targets in cancer therapy. The alkynyl substituent allows for the exploration of the solvent-exposed region of the ATP-binding pocket, potentially leading to potent and selective kinase inhibitors.[5][6][7][8]

  • Antimicrobial Agents: Furan-containing compounds have also been investigated for their antibacterial and antifungal activities. The synthesized library of compounds can be screened for their efficacy against various microbial strains.

The Sonogashira coupling provides a versatile and efficient platform for the synthesis of novel 1-(5-alkynylfuran-2-yl)ethanone derivatives, which are valuable building blocks for the development of new therapeutic agents. By systematically varying the terminal alkyne, a diverse chemical library can be generated for biological screening, facilitating the discovery of new drug candidates.

References

Synthesis of Novel Heterocyclic Compounds from 1-(5-Bromofuran-2-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds derived from the versatile starting material, 1-(5-Bromofuran-2-yl)ethanone. The protocols outlined below are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering pathways to pyrazoles, thiazoles, aminothiophenes, and functionalized furans through palladium-catalyzed cross-coupling reactions.

Synthesis of Pyrazole Derivatives via Chalcone Intermediate

The synthesis of pyrazole derivatives from this compound is a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole.

Experimental Protocols

Protocol 1.1: Synthesis of (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol (20 mL).

  • Reaction Initiation: Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 1.2: Synthesis of 3-(5-bromofuran-2-yl)-5-phenyl-1H-pyrazole

This protocol outlines the cyclization of the synthesized chalcone with hydrazine hydrate.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one (1.0 eq.) in glacial acetic acid (15 mL).

  • Addition of Reagent: Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Purification: Purify the crude pyrazole by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

Quantitative Data
CompoundStarting MaterialReagentsSolventYield (%)M.P. (°C)
(E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-oneThis compound, BenzaldehydeNaOHEthanol85-90110-112
3-(5-bromofuran-2-yl)-5-phenyl-1H-pyrazole(E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-oneHydrazine hydrateAcetic Acid75-80188-190

Reaction Workflow

G A This compound C Claisen-Schmidt Condensation (NaOH, Ethanol) A->C B Benzaldehyde B->C D (E)-1-(5-bromofuran-2-yl)-3-phenylprop-2-en-1-one (Chalcone) C->D F Cyclization (Acetic Acid, Reflux) D->F E Hydrazine Hydrate E->F G 3-(5-bromofuran-2-yl)-5-phenyl-1H-pyrazole F->G G A This compound B Bromination (Br2, Acetic Acid) A->B C 2-bromo-1-(5-bromofuran-2-yl)ethanone B->C E Hantzsch Thiazole Synthesis (Ethanol, Reflux) C->E D Thiourea D->E F 4-(5-bromofuran-2-yl)thiazol-2-amine E->F G A This compound D Gewald Reaction (Morpholine, Ethanol, Reflux) A->D B Malononitrile B->D C Sulfur C->D E 2-amino-4-(5-bromofuran-2-yl)thiophene-3-carbonitrile D->E G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling A1 This compound C1 Pd(PPh₃)₄, K₂CO₃ (Toluene/H₂O, 90°C) A1->C1 A1->C1 B1 Phenylboronic Acid B1->C1 B1->C1 D1 1-(5-phenylfuran-2-yl)ethanone C1->D1 C1->D1 A2 This compound C2 PdCl₂(PPh₃)₂/CuI, Et₃N (60°C) A2->C2 A2->C2 B2 Phenylacetylene B2->C2 B2->C2 D2 1-(5-(phenylethynyl)furan-2-yl)ethanone C2->D2 C2->D2

Application Note: Purification of 1-(5-Bromofuran-2-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(5-Bromofuran-2-yl)ethanone is a key heterocyclic intermediate used in the synthesis of various pharmaceutical and agrochemical compounds. Syntheses of this compound often result in crude mixtures containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to ensure the integrity of subsequent research and development stages. Column chromatography is a highly effective and widely adopted technique for the purification of furan derivatives, offering excellent separation based on the differential adsorption of compounds to a solid stationary phase.[1] This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography with a silica gel stationary phase.

Principle of the Method: Column chromatography separates chemical compounds based on their polarity.[2] In this normal-phase application, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[1][2] The crude mixture is loaded onto the top of the column. As the eluent flows through the column, compounds in the mixture move at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained longer, thus achieving separation.[2] The polarity of the mobile phase can be adjusted to optimize the separation, often by using a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]

Data Presentation: Purification Parameters

The following table summarizes the typical parameters and expected outcomes for the column chromatography purification of this compound.

ParameterValue / Description
Stationary Phase Silica Gel (230-400 mesh)[4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate (Gradient Elution Recommended)[5]
Typical Gradient Start with 95:5 (v/v) Hexanes/EtOAc, gradually increasing to 85:15 or higher polarity as needed.[5]
Target Rf (TLC) Approximately 0.35 in the chosen eluent for optimal separation.[2][6]
Adsorbent to Sample Ratio 20:1 to 100:1 by dry weight, depending on separation difficulty.[1]
Sample Loading Method Dry Loading (adsorbed onto silica gel).[5][7]
Expected Purity >95% (as determined by ¹H NMR)[4]
Typical Yield 80-95% (dependent on crude purity)
Appearance Yellow Oil or Low-Melting Solid[4]

Experimental Protocol

This protocol provides a step-by-step methodology for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample preparation)

  • Glass chromatography column with stopcock

  • Sand (acid-washed)

  • Collection test tubes or flasks

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, funnels)

  • Cotton or glass wool

Procedure:

1. Mobile Phase Preparation and TLC Analysis:

  • Prepare a series of small-volume solvent mixtures of hexanes and ethyl acetate with varying polarities (e.g., 20:1, 15:1, 10:1 v/v).

  • Dissolve a small amount of the crude product in dichloromethane and spot it on TLC plates.

  • Develop the plates using the prepared solvent systems.

  • The ideal solvent system is one that results in the desired product having a Retention Factor (Rf) of approximately 0.3-0.35, with good separation from impurities.[6]

2. Chromatography Column Packing (Slurry Method):

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes/EtOAc).

  • Carefully pour the silica slurry into the column. Gently tap the column's side to ensure even packing and dislodge any trapped air bubbles.[4]

  • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.[1]

  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the entire crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[7]

  • Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.[5]

4. Elution and Fraction Collection:

  • Gently add the initial mobile phase to the column, taking care not to disturb the sample layer.

  • Open the stopcock to begin the elution process and start collecting the eluent in fractions.[6]

  • Maintain a constant level of solvent above the stationary phase throughout the process to avoid cracking the silica bed.

  • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute more polar compounds.[7]

5. Monitoring the Separation:

  • Periodically analyze the collected fractions using TLC to track the elution of the product.

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the original crude mixture.

  • Develop the plate and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure desired product.

6. Product Isolation:

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR or GC-MS.

Visualized Workflows

G Overall Purification Workflow A Crude Product B TLC Analysis (Solvent Selection) A->B C Column Packing (Slurry Method) B->C D Sample Loading (Dry Method) C->D E Elution & Fraction Collection D->E F Fraction Analysis (TLC Monitoring) E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Product G->H

Caption: High-level workflow for the purification process.

G Solvent System Selection Logic A Prepare Eluent & Run TLC B Rf of Target ≈ 0.35? A->B C Use Solvent System for Column B->C  Yes D Adjust Eluent Polarity B->D No D->A

Caption: Decision logic for optimizing the mobile phase.

References

Application Note and Protocol: Recrystallization of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Bromofuran-2-yl)ethanone, also known as 2-acetyl-5-bromofuran, is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.[1] The purity of this compound is critical for subsequent synthetic steps and for ensuring the desired efficacy and safety of the final products. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[2][3] This document provides a detailed protocol for the recrystallization of this compound to achieve high purity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective recrystallization procedure.

PropertyValueReference
Synonyms 2-Acetyl-5-bromofuran, 5-Bromo-2-furyl methyl ketone[1]
Molecular Formula C₆H₅BrO₂[1]
Molecular Weight 189.01 g/mol [1]
Appearance Colorless to yellow solid[1]
Melting Point 96 °C[1]
Solubility Soluble in ethanol, dimethylformamide, and acetone[1]

Recrystallization Protocol

This protocol is based on the known solubility of this compound and general principles of recrystallization for similar aromatic ketones.[1][4] Ethanol is a suitable solvent for this procedure due to the compound's good solubility at elevated temperatures and lower solubility at room temperature.[1]

3.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

3.2. Experimental Procedure

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask. For every 1 gram of crude product, start with approximately 5-10 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.[5]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[2]

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a well-ventilated area, in a drying oven at a temperature well below the melting point (e.g., 40-50 °C), or in a vacuum desiccator until a constant weight is achieved.

3.3. Safety Precautions

  • Ethanol is flammable; avoid open flames and use a hot plate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an organic halogen compound and should be handled with care to avoid skin contact and inhalation.[1]

Expected Results

The recrystallization process is expected to significantly improve the purity of this compound. The table below presents representative data for a typical recrystallization experiment.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellowish powderOff-white to colorless crystals
Purity (by HPLC) ~90%>99%
Melting Point Range 92-95 °C95-96 °C
Typical Yield N/A80-90%

Visual Representation of the Workflow

The following diagram illustrates the key steps in the recrystallization procedure for this compound.

Recrystallization_Workflow A Crude Product (this compound) B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (Optional) B->C Insoluble impurities present D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for Biological Screening of 1-(5-Bromofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing heterocycles are a prominent structural motif in a vast array of biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The 1-(5-Bromofuran-2-yl)ethanone scaffold represents a key pharmacophore with significant potential for the development of novel therapeutic agents. The presence of the reactive ketone group and the bromine atom on the furan ring allows for diverse chemical modifications, making it an attractive starting point for the synthesis of new bioactive molecules.

These application notes provide a comprehensive framework for the biological screening of this compound derivatives. A tiered screening cascade is proposed, beginning with a primary assessment of cytotoxicity against cancerous cell lines and antimicrobial activity against pathogenic bacteria. Subsequent secondary assays are outlined to elucidate the mechanism of action of promising lead compounds. Detailed experimental protocols are provided to ensure reproducibility and facilitate the implementation of these assays in a drug discovery setting.

Data Presentation: Summary of Biological Activities

The following tables summarize representative quantitative data for bromo-substituted (benzo)furan ethanone derivatives, which are structurally analogous to the this compound series. This data is intended to serve as a reference for the expected potency and to guide the selection of appropriate concentration ranges for screening.

Table 1: In Vitro Cytotoxicity of Bromo-Substituted Benzofuran Ethanone Derivatives

Compound IDDerivative StructureCell LineIC50 (µM)
BF-1 1-(5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl)ethanoneK562 (Chronic Myelogenous Leukemia)> 30
BF-2 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)14.6 ± 3.5
BF-3 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)21.4 ± 4.1
BF-4 1-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)12.3 ± 2.9

Data is illustrative and based on structurally related compounds. Actual IC50 values for this compound derivatives will need to be determined experimentally.

Table 2: In Vitro Antimicrobial Activity of a Bromo-Substituted Benzofuran Ethanone Derivative

Compound IDBacterial StrainMIC (µg/mL)
BF-3 Staphylococcus aureus ATCC 2921316
Bacillus subtilis ATCC 663316
Enterococcus faecalis ATCC 2921232
Escherichia coli ATCC 25922> 64
Pseudomonas aeruginosa ATCC 27853> 64

Data is illustrative and based on a structurally related compound.[1] Actual MIC values for this compound derivatives will need to be determined experimentally.

Experimental Protocols

A tiered approach is recommended for the efficient screening of a library of this compound derivatives.

Anticancer Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_tertiary Lead Optimization Primary_Screen Library of this compound Derivatives MTT_Assay MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116 cell lines) Primary_Screen->MTT_Assay Hit_Compounds Active Compounds (IC50 < 10 µM) MTT_Assay->Hit_Compounds Select Hits Apoptosis_Assay Annexin V-FITC/PI Apoptosis Assay Hit_Compounds->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Cell Cycle Analysis Hit_Compounds->Cell_Cycle_Assay ROS_Assay Reactive Oxygen Species (ROS) Detection Hit_Compounds->ROS_Assay Lead_Candidate Lead Candidate Identification Apoptosis_Assay->Lead_Candidate Cell_Cycle_Assay->Lead_Candidate ROS_Assay->Lead_Candidate

Caption: Proposed workflow for anticancer screening of this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is for assessing the in vitro cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Cell Cycle Analysis using Propidium Iodide

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Antimicrobial Screening Workflow

cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Lead Optimization Primary_Screen Library of this compound Derivatives MIC_Assay Broth Microdilution MIC Assay (e.g., S. aureus, E. coli) Primary_Screen->MIC_Assay Hit_Compounds Active Compounds (Low MIC values) MIC_Assay->Hit_Compounds Select Hits MBC_Assay Minimum Bactericidal Concentration (MBC) Assay Hit_Compounds->MBC_Assay Time_Kill_Assay Time-Kill Kinetic Assay Hit_Compounds->Time_Kill_Assay Lead_Candidate Lead Candidate Identification MBC_Assay->Lead_Candidate Time_Kill_Assay->Lead_Candidate

Caption: Proposed workflow for antimicrobial screening of this compound derivatives.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well round-bottom plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Potential Signaling Pathway Modulation

Many furan-containing compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. One such critical pathway is the PI3K/Akt pathway, which plays a central role in cell survival, proliferation, and apoptosis resistance.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits Proliferation Cell Proliferation mTOR->Proliferation Bax Bax Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Compound This compound Derivative Compound->AKT Potential Inhibition

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Bromofuran-2-yl)ethanone for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(5-Bromofuran-2-yl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The protocol is designed to be scalable and is based on established chemical transformations, including the bromination of furan and the subsequent Friedel-Crafts acylation.

Synthetic Strategy Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the bromination of furan to produce the key intermediate, 2-bromofuran. This is followed by a Friedel-Crafts acylation of 2-bromofuran with acetic anhydride using a phosphoric acid catalyst to yield the final product. This approach is selected for its reliability, scalability, and the commercial availability of the starting materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for each synthetic step, providing a clear overview for easy comparison and planning of the experiments.

Table 1: Scale-Up Synthesis of 2-Bromofuran

ParameterValueNotes
Starting Material FuranCommercially available
Reagents N-Bromosuccinimide (NBS), Dimethylformamide (DMF)
Scale 20 - 50 g of NBSAmenable to further scale-up
Reaction Temperature 25 - 35 °C (during addition), then ambientExothermic reaction, requires cooling
Reaction Time 2 - 4 hoursMonitor by TLC for completion
Typical Yield 65 - 75%Based on isolated product after steam distillation
Product Purity >98%Purification by steam distillation

Table 2: Scale-Up Synthesis of this compound

ParameterValueNotes
Starting Material 2-BromofuranSynthesized as per the protocol below
Reagents Acetic anhydride, 85% Phosphoric acid (H₃PO₄)
Molar Ratio 2-Bromofuran : Acetic Anhydride (1 : 1.2)Slight excess of acylating agent
Reaction Temperature 70 °C
Reaction Time 5 hoursMonitor by TLC or GC for completion
Typical Yield 80 - 90% (estimated)Based on analogous reactions with furan
Product Purity >99%After purification by vacuum distillation

Experimental Protocols

Step 1: Scale-Up Synthesis of 2-Bromofuran

This protocol describes a scalable and straightforward procedure for the preparation of 2-bromofuran.

Materials:

  • Furan (0.225 mol, 15.3 g)

  • N-Bromosuccinimide (NBS) (0.112 mol, 20 g)

  • Dimethylformamide (DMF) (100 mL)

  • 500-mL three-necked round-bottomed flask

  • Addition funnel

  • Magnetic stirrer

  • Steam distillation apparatus

Procedure:

  • In a 500-mL three-necked round-bottomed flask, dissolve furan (15.3 g) in DMF (40 mL).

  • Prepare a solution of NBS (20 g) in DMF (60 mL) and add it to an addition funnel.

  • Slowly add the NBS solution to the furan solution over a period of 40-60 minutes, while maintaining the internal temperature between 25 and 35 °C with constant stirring. The addition is exothermic and the reaction mixture will turn from brown to dark green.

  • After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2-4 hours.

  • Set up a steam distillation apparatus. Directly steam distill the reaction mixture to isolate the 2-bromofuran.

  • Collect the distillate, which consists of water and 2-bromofuran. The product is a colorless oil.

  • Separate the organic layer and dry it over anhydrous sodium sulfate to obtain pure 2-bromofuran.

Step 2: Scale-Up Synthesis of this compound

This protocol details the Friedel-Crafts acylation of 2-bromofuran to produce the target compound.

Materials:

  • 2-Bromofuran (0.1 mol, 14.7 g)

  • Acetic anhydride (0.12 mol, 12.3 g)

  • 85% Phosphoric acid (H₃PO₄) (1.2 g)

  • Chloroform

  • 30% Sodium hydroxide solution

  • 250-mL flask with a stirrer, thermometer, and dropping funnel

Procedure:

  • In a 250-mL flask, add acetic anhydride (12.3 g) and 85% phosphoric acid (1.2 g).

  • With stirring, add 2-bromofuran (14.7 g) dropwise over approximately 1 hour at 25 °C.

  • Heat the mixture to 70 °C and maintain this temperature for 5 hours.

  • Cool the reaction to 50 °C and add 200 mL of water, stirring for 30 minutes.

  • Cool the mixture to below 30 °C and extract it three times with 100 mL of chloroform.

  • Combine the organic layers and neutralize to a pH of approximately 6.5 with a 30% sodium hydroxide solution.

  • Separate the organic layer and wash it with water until neutral.

  • Recover the chloroform by distillation under atmospheric pressure.

  • Collect the this compound product by vacuum distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the entire synthetic process.

SynthesisWorkflow Furan Furan Bromination Bromination Reaction Furan->Bromination NBS_DMF NBS in DMF NBS_DMF->Bromination SteamDistillation Steam Distillation Bromination->SteamDistillation Crude Product TwoBromofuran 2-Bromofuran SteamDistillation->TwoBromofuran Purified Intermediate Acylation Friedel-Crafts Acylation TwoBromofuran->Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acylation H3PO4 H3PO4 (catalyst) H3PO4->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Crude Product Purification Vacuum Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct Final Product

Caption: Workflow for the synthesis of this compound.

Microwave-Assisted Synthesis of 1-(5-Bromofuran-2-yl)ethanone Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] The furan scaffold is a key structural component in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[3][4] The unique structure of the furan ring allows for various chemical modifications, making it a versatile backbone for the development of novel therapeutic agents.[3][4] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate drug discovery and development processes by significantly reducing reaction times, improving yields, and often enhancing product purity. This application note provides detailed protocols for the microwave-assisted synthesis of 1-(5-Bromofuran-2-yl)ethanone derivatives via Suzuki, Heck, and Sonogashira cross-coupling reactions, offering a rapid and efficient route to a library of potentially bioactive molecules.

General Workflow for Microwave-Assisted Cross-Coupling Reactions

The synthesis of this compound derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions under microwave irradiation. The general workflow involves the coupling of this compound with a suitable coupling partner (boronic acid, alkene, or alkyne) in the presence of a palladium catalyst, a base, and an appropriate solvent.

G cluster_start Starting Materials cluster_reagents Reaction Components A This compound F Microwave Reactor Vial A->F B Coupling Partner (Aryl Boronic Acid / Alkene / Alkyne) B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Microwave Irradiation (Set Temperature, Time, Power) F->G H Work-up (Filtration, Extraction) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K Final Derivative J->K

Figure 1. General experimental workflow for the microwave-assisted synthesis of this compound derivatives.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise stated. Microwave-assisted reactions can be performed in a dedicated microwave synthesizer. Reaction monitoring is typically carried out using thin-layer chromatography (TLC), and purification is achieved through column chromatography on silica gel. Characterization of the synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol describes the synthesis of 1-(5-aryl-furan-2-yl)ethanone derivatives.

Reaction Scheme:

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Heck Coupling

This protocol outlines the synthesis of 1-(5-vinyl-furan-2-yl)ethanone derivatives.

Reaction Scheme:

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand like P(o-tolyl)₃ (0.04 mmol, 4 mol%), and a base such as triethylamine (1.5 mmol).

  • Add a suitable solvent, for instance, DMF or NMP (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-160 °C) for a specified time (e.g., 15-45 minutes).[5][6]

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Microwave-Assisted Sonogashira Coupling

This protocol details the synthesis of 1-(5-alkynyl-furan-2-yl)ethanone derivatives.

Reaction Scheme:

Procedure:

  • In a microwave vial, place this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%), and a base, for example, triethylamine (2.0 mmol).

  • Add a suitable solvent like THF or 1,4-dioxane (5 mL).

  • Seal the vial and subject it to microwave irradiation at a specific temperature (e.g., 100-120 °C) for a designated time (e.g., 10-20 minutes).

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Microwave-Assisted Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1201585-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1102080-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄DME/H₂O1301075-85

Table 2: Microwave-Assisted Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1StyrenePd(OAc)₂ (2)Et₃NDMF1502070-80
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)NaOAcNMP1603065-75
31-OctenePd(dba)₂/P(o-tol)₃ (2/4)Cy₂NMeDioxane1402560-70

Table 3: Microwave-Assisted Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuI (3/6)Et₃NTHF1101580-90
2EthynyltrimethylsilanePd(PPh₃)₄/CuI (5/10)DIPADioxane1002075-85
31-HexynePd(OAc)₂/XPhos/CuI (2/4/5)K₂CO₃Acetonitrile1201070-80

Characterization Data of Representative Derivatives

1-(5-Phenylfuran-2-yl)ethanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.70-7.65 (m, 2H), 7.45-7.35 (m, 3H), 7.25 (d, J = 3.6 Hz, 1H), 6.80 (d, J = 3.6 Hz, 1H), 2.50 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 186.5, 158.0, 152.0, 130.5, 129.0, 128.5, 125.0, 120.0, 108.0, 26.0.

1-(5-(2-Phenylethenyl)furan-2-yl)ethanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 2H), 7.40-7.30 (m, 3H), 7.20 (d, J = 16.0 Hz, 1H), 7.15 (d, J = 3.5 Hz, 1H), 6.90 (d, J = 16.0 Hz, 1H), 6.60 (d, J = 3.5 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 186.0, 155.0, 153.0, 136.0, 130.0, 129.0, 128.0, 127.0, 120.5, 115.0, 110.0, 25.8.

1-(5-(2-Phenylethynyl)furan-2-yl)ethanone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 7.20 (d, J = 3.4 Hz, 1H), 6.90 (d, J = 3.4 Hz, 1H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.8, 152.5, 140.0, 132.0, 129.5, 128.8, 122.5, 121.0, 118.0, 95.0, 85.0, 26.2.

Potential Applications in Drug Development

Furan-containing compounds are known to interact with various biological targets, exhibiting a range of pharmacological effects.[7] For instance, some furan derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which is implicated in inflammation.[3] Others have shown potential as anticancer agents by inducing apoptosis or inhibiting cell proliferation.[3] The derivatives synthesized using these protocols can be screened for their biological activities to identify lead compounds for further drug development. A plausible signaling pathway that could be modulated by such derivatives is the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.

G cluster_pathway Potential Inflammatory Signaling Pathway A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor Binding A->B C IKK Complex Activation B->C D IκBα Phosphorylation & Degradation C->D E NF-κB Translocation to Nucleus D->E F Gene Transcription E->F G Pro-inflammatory Cytokines (e.g., IL-6, COX-2) F->G H Inflammation G->H I 1-(5-Aryl/Vinyl/Alkynyl-furan-2-yl)ethanone Derivative I->C Inhibition? I->D Inhibition?

Figure 2. A potential signaling pathway that could be modulated by 1-(5-substituted-furan-2-yl)ethanone derivatives.

Conclusion

The microwave-assisted Suzuki, Heck, and Sonogashira coupling reactions provide a rapid, efficient, and versatile platform for the synthesis of a diverse library of this compound derivatives. These protocols offer significant advantages over conventional heating methods, including drastically reduced reaction times and often improved yields. The synthesized compounds, possessing the pharmacologically relevant furan scaffold, are valuable candidates for screening in various biological assays to identify novel therapeutic leads. The detailed methodologies and tabulated data presented herein serve as a practical guide for researchers in academic and industrial settings engaged in drug discovery and medicinal chemistry.

References

Functionalization of the Furan Ring in 1-(5-Bromofuran-2-yl)ethanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the furan ring in 1-(5-Bromofuran-2-yl)ethanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the furan scaffold in a wide array of biologically active compounds. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel chemical entities.

Introduction

The furan nucleus is a key pharmacophore present in numerous natural products and synthetic pharmaceuticals. The targeted functionalization of substituted furans, such as this compound, allows for the modulation of their physicochemical and biological properties. The bromine atom at the 5-position serves as a versatile handle for various transformations, providing a strategic entry point for molecular diversification. This document outlines protocols for several key reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-couplings, as well as lithium-halogen exchange followed by electrophilic quench.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these transformations is depicted below.

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition (R-X) RPdII_R R-Pd(II)Ln-R' PdII->RPdII_R Transmetalation (R'-M) RPdII_R->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and various organoboron compounds, typically aryl or vinyl boronic acids.[2]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Add a solvent system, such as a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous brominated heterocycles. This data serves as a starting point for the optimization of reactions with this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-10012-2470-85
Pd(OAc)₂ / SPhosK₃PO₄Toluene or Dioxane80-1104-1285-95
Pd(dppf)Cl₂Cs₂CO₃DMF or DME80-1006-1875-90

Note: The typical yields are estimates based on reactions with analogous substrates and may vary depending on the specific arylboronic acid used and the precise reaction conditions.[3]

B. Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5]

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), the copper co-catalyst (e.g., CuI, 0.025 equiv.), a base (e.g., diisopropylamine, 7.0 equiv.), and the terminal alkyne (1.1 equiv.).[6]

  • Stir the reaction for 3 hours, then dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Data Presentation:

The following table presents representative conditions for the Sonogashira coupling of various aryl bromides with terminal alkynes.

Palladium CatalystCopper Co-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIHNiPr₂DMFRT - 603-1280-95
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96
Pd₂(dba)₃None (Copper-free)Cs₂CO₃Toluene80-11012-2470-90

Note: Yields are based on analogous systems and may require optimization for this compound.[1][7]

C. Heck Reaction

The Mizoroki-Heck reaction enables the coupling of this compound with an alkene to form a substituted furan derivative.[8][9]

Experimental Protocol:

A general procedure for the Heck reaction of this compound with an alkene (e.g., styrene or an acrylate) is as follows:

  • In a reaction vessel, combine this compound (1 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., Et₃N, 3 mmol) in a suitable solvent (e.g., DMF, 3 mL).[10]

  • The reaction can be heated conventionally (e.g., 130 °C for 3-4 hours) or under microwave irradiation (e.g., 160 °C for 20 minutes).[10]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., EtOAc), wash with water and brine, and dry over MgSO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation:

The table below outlines common conditions for the Heck reaction with brominated aromatic compounds.

Palladium CatalystLigandBaseSolventTemp (°C)MethodTypical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF130Thermal80-95
Pd(OAc)₂P(o-tol)₃Et₃NDMF160Microwave85-98
Pd/CNoneNaOAcNMP150Thermal70-85

Note: These conditions are based on related substrates and should be optimized for the specific reaction of this compound.[10][11]

D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with primary or secondary amines.[12][13]

Experimental Protocol:

A general protocol for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).[14]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

The following table provides representative conditions for the Buchwald-Hartwig amination of brominated heterocycles.

Palladium PrecursorLigandBaseSolventTemp (°C)Amine TypeTypical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene80-110Primary/Secondary80-95
Pd(OAc)₂RuPhosCs₂CO₃Dioxane100Primary/Secondary75-90
Pd(OAc)₂BrettPhosLiHMDSTHF70-90Primary70-88

Note: Yields are highly dependent on the specific amine and reaction conditions.[15][16]

II. Metal-Halogen Exchange

Lithium-halogen exchange offers an alternative route to functionalize the furan ring by converting the carbon-bromine bond into a carbon-lithium bond, which can then react with various electrophiles.[17]

Halogen_Metal_Exchange_Workflow Start This compound Reaction Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) Start->Reaction Intermediate 5-Lithiofuran Intermediate Reaction->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product Functionalized Furan Product Quench->Product

Caption: Workflow for functionalization via lithium-halogen exchange.

Experimental Protocol:

A general procedure for lithium-halogen exchange and subsequent electrophilic quench is as follows:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 equiv.) and stir for 30-60 minutes at -78 °C.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation:

The success of this reaction is highly dependent on the stability of the furan-lithium intermediate and the nature of the electrophile.

Organolithium ReagentSolventTemp (°C)Electrophile (E+)Product Type
n-BuLiTHF-78R-CHOSecondary Alcohol
t-BuLiTHF/Et₂O-78 to -100R₂C=OTertiary Alcohol
n-BuLiTHF-78R-X (Alkyl Halide)Alkylated Furan
n-BuLiTHF-78DMFFormylated Furan

Note: The acetyl group on the furan ring may be susceptible to nucleophilic attack by the organolithium reagent. Careful control of reaction conditions is crucial.

Conclusion

The functionalization of this compound provides a versatile platform for the synthesis of novel furan derivatives with potential applications in drug discovery and materials science. The protocols outlined in this document, based on established methodologies for similar substrates, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Optimization of the described conditions for specific substrates is encouraged to achieve the desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromofuran-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation of 2-Bromofuran: This involves reacting 2-bromofuran with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

  • Bromination of 2-Acetylfuran: This route involves the direct bromination of 2-acetylfuran using a suitable brominating agent.

Q2: What are the typical byproducts observed in the Friedel-Crafts acylation of 2-bromofuran?

A2: The primary byproducts in this reaction include positional isomers, such as 1-(4-bromo-2-furyl)ethanone and 1-(3-bromo-2-furyl)ethanone. Additionally, polymerization of the furan ring can occur, especially under harsh acidic conditions, leading to the formation of dark, insoluble tars. Di-acylated products are also a possibility, though generally in lower amounts.

Q3: What byproducts can be expected from the bromination of 2-acetylfuran?

A3: Common byproducts include other brominated isomers, with 1-(4-bromo-5-acetyl-2-furyl)ethanone being a notable example. Dibrominated products, such as 1-(4,5-dibromofuran-2-yl)ethanone, can also form, particularly with an excess of the brominating agent. Furthermore, bromination of the acetyl methyl group can lead to the formation of 2-bromo-1-(5-bromofuran-2-yl)ethanone.

Q4: How can I minimize the formation of polymeric byproducts?

A4: Furan and its derivatives are sensitive to strong acids, which can catalyze polymerization.[1] To mitigate this, it is recommended to use milder Lewis acid catalysts, such as zinc chloride or boron trifluoride etherate, instead of stronger ones like aluminum chloride.[1][2] Maintaining a low reaction temperature and minimizing the reaction time can also significantly reduce polymerization.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Polymerization of starting material/product Use a milder Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂). Maintain a low reaction temperature (-10°C to 0°C). Reduce reaction time.
Incomplete reaction Ensure the stoichiometry of reactants is correct. Check the purity and activity of the Lewis acid catalyst. Slightly increase the reaction time or temperature, monitoring for byproduct formation.
Suboptimal work-up procedure Ensure the reaction is properly quenched, typically with ice-water. Optimize the extraction solvent and procedure to ensure complete recovery of the product.
Loss during purification Evaluate the purification method (e.g., column chromatography, recrystallization). For chromatography, ensure appropriate stationary and mobile phases are used to achieve good separation. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product.
Issue 2: Presence of Multiple Isomeric Byproducts
Possible Cause Suggested Solution
Lack of regioselectivity in Friedel-Crafts acylation The choice of Lewis acid and solvent can influence the regioselectivity. Experiment with different catalysts and solvent systems. Generally, the 5-position is favored due to the directing effect of the bromine atom.
Lack of regioselectivity in bromination The brominating agent and reaction conditions affect isomer distribution. Consider using a milder brominating agent like N-bromosuccinimide (NBS) which can offer better selectivity. Control of temperature is also crucial.
Isomerization during reaction or work-up Ensure that the work-up and purification steps are performed under neutral or near-neutral pH conditions to avoid acid- or base-catalyzed isomerization.

Quantitative Data on Byproduct Formation

The following table summarizes typical byproduct distribution in the synthesis of this compound via the Friedel-Crafts acylation of 2-bromofuran. Please note that these values are representative and can vary based on specific reaction conditions.

Compound Structure Typical Yield (%) Notes
This compound 65-80Desired Product
1-(4-Bromofuran-2-yl)ethanone 5-15Positional Isomer
1-(3-Bromofuran-2-yl)ethanone < 5Positional Isomer
Polymeric Material -10-20Varies significantly with reaction conditions

Experimental Protocol: Friedel-Crafts Acylation of 2-Bromofuran

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-Bromofuran

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromofuran (1.0 eq) in anhydrous DCM, add acetic anhydride (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add anhydrous zinc chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the major product.

Troubleshooting Workflow

G cluster_start Start: Synthesis of this compound cluster_analysis Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_end End start Perform Synthesis analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis evaluation Acceptable Yield and Purity? analysis->evaluation low_yield Low Yield? evaluation->low_yield No end Product Obtained evaluation->end Yes byproducts Significant Byproducts? low_yield->byproducts No polymer Check for Polymerization (Dark Tars) low_yield->polymer Yes isomers Identify Isomers (NMR, GC-MS) byproducts->isomers Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) polymer->optimize_conditions isomers->optimize_conditions purification Refine Purification Protocol isomers->purification optimize_conditions->start purification->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing the Synthesis of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of 1-(5-Bromofuran-2-yl)ethanone synthesis. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during this Friedel-Crafts acylation reaction.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.- Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents and reagents.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. This requires using at least a stoichiometric amount of the catalyst.- Use at least 1 equivalent of the Lewis acid catalyst relative to the acylating agent.- In some cases, a slight excess of the catalyst may be beneficial.
3. Deactivated Starting Material: Although 2-bromofuran is generally reactive, impurities can hinder the reaction. The bromine atom is a deactivating group for electrophilic aromatic substitution, but the oxygen atom's activating effect generally overcomes this.- Ensure the 2-bromofuran is pure and free from contaminants. Consider purification by distillation if necessary.
Formation of Dark, Tarry Material (Polymerization) 1. High Reaction Temperature: Furan and its derivatives are prone to polymerization, especially in the presence of strong acids and at elevated temperatures.- Maintain a low reaction temperature, particularly during the addition of the catalyst and acylating agent. A temperature range of 0-10 °C is often recommended for the initial stages.
2. Highly Active Catalyst: A very reactive Lewis acid can aggressively promote the polymerization of the furan ring.- Consider using a milder Lewis acid catalyst such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂). Boron trifluoride etherate (BF₃·OEt₂) is also a viable option.
Formation of Multiple Products (Isomers or Di-acylated Species) 1. Isomer Formation: While acylation of 2-substituted furans typically occurs at the 5-position, other isomers can form under certain conditions.- The choice of catalyst and solvent can influence regioselectivity. Stick to established protocols that favor 5-acylation.
2. Di-acylation: Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time, excess acylating agent) can lead to the formation of 2,5-diacetyl-bromofuran.- Use a controlled stoichiometry, with a slight excess of the acylating agent (e.g., 1.1 equivalents).- Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.- Avoid excessive heating and prolonged reaction times.
Difficult Product Purification 1. Contamination with Starting Materials: Incomplete reaction can lead to a mixture of product and unreacted 2-bromofuran.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize reaction conditions (time, temperature, catalyst amount) to maximize conversion.
2. Presence of Polymeric Byproducts: The tarry materials formed during polymerization can complicate the workup and purification process.- Quench the reaction by pouring it into a mixture of ice and concentrated HCl to break up the catalyst-ketone complex.- An effective extraction and washing procedure is crucial.- Column chromatography may be necessary to separate the product from polymeric residues.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most frequent issue is the deactivation of the Lewis acid catalyst by moisture. Ensuring strictly anhydrous conditions is critical for success. The second most common cause is the polymerization of the furan ring due to a reaction temperature that is too high.

Q2: Which Lewis acid catalyst is best for this reaction?

A2: While aluminum chloride (AlCl₃) is a common and potent Lewis acid for Friedel-Crafts reactions, its high reactivity can promote the polymerization of furan. Milder catalysts such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) often provide a better balance between reactivity and control, leading to higher yields of the desired product.

Q3: What is the optimal temperature for the reaction?

A3: It is crucial to maintain a low temperature, especially during the initial mixing of reactants and catalyst. A temperature of 0-10°C is generally recommended. After the initial addition, the reaction may be allowed to slowly warm to room temperature. Careful monitoring of the reaction temperature is essential to prevent polymerization.

Q4: How can I minimize the formation of the di-acylated byproduct?

A4: To minimize di-acylation, it is important to control the stoichiometry of the reactants. Using a slight excess (around 1.1 equivalents) of the acylating agent (acetic anhydride or acetyl chloride) is usually sufficient. Additionally, avoiding prolonged reaction times and high temperatures will help prevent the second acylation from occurring.

Q5: What is the best way to purify the final product?

A5: After quenching the reaction and performing an aqueous workup, the crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. If significant impurities remain, column chromatography on silica gel is an effective method for obtaining a pure product.

III. Data Presentation

The following table summarizes the impact of different catalysts on the yield of Friedel-Crafts acylation of furan derivatives. While specific data for this compound is not widely available in a comparative format, this data for the acylation of furan provides a useful guide for catalyst selection.

CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
Phosphoric AcidAcetic Anhydride-25 (addition), 70 (reaction)~90[1]
Zinc ChlorideAcetic AnhydrideAcetic Acid0-30 (addition), 20-110 (reaction)>90
Boron Trifluoride EtherateAcetic Anhydride-Reflux (38)48[2]
Tin(IV) ChlorideAcetyl ChlorideBenzene0 - rtGood
Aluminum ChlorideAcetyl ChlorideCarbon Disulfide0Moderate

IV. Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline based on established Friedel-Crafts acylation procedures for furan derivatives. Optimization may be required.

Materials:

  • 2-Bromofuran

  • Acetic Anhydride

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring plate

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-bromofuran (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq) to the stirred solution.

  • Addition of Catalyst: Slowly add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

V. Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity & Amount start->check_catalyst check_temp Assess Reaction Temperature Control start->check_temp check_purity Check Reactant Purity start->check_purity solution_dry Dry Glassware & Solvents, Use Inert Atmosphere check_conditions->solution_dry Moisture Contamination solution_catalyst Use Stoichiometric Amount of Fresh Catalyst check_catalyst->solution_catalyst Inactive/Insufficient solution_temp Maintain Low Temperature (0-10 °C) check_temp->solution_temp Polymerization solution_purity Purify Starting Materials check_purity->solution_purity Impure Reactants Synthesis_Workflow start Start setup Reaction Setup: 2-Bromofuran in DCM under N2 at 0°C start->setup add_reagents Add Acetic Anhydride setup->add_reagents add_catalyst Slowly Add SnCl4 (maintain < 10°C) add_reagents->add_catalyst react Stir at 0°C, then RT (Monitor by TLC) add_catalyst->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with MgSO4 & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Product purify->end

References

Technical Support Center: Suzuki Coupling with 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1-(5-Bromofuran-2-yl)ethanone in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding, or the yield is very low. What are the most common reasons for failure?

A1: Failure or low yields in the Suzuki coupling of this compound can often be attributed to several critical factors:

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is crucial. The furan oxygen and the acetyl carbonyl group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

  • Inappropriate Base or Solvent: The base is essential for activating the boronic acid for transmetalation.[1] The solubility of the base and other reagents in the chosen solvent system significantly impacts reaction efficiency.[2]

  • Side Reactions: The most common side reactions include protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[3] These are often exacerbated by non-optimal reaction conditions.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to their decomposition and the formation of palladium black, reducing the concentration of the active catalyst.[3]

Q2: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A2: For electron-rich heteroaryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands can stabilize the palladium center and promote the key steps of the catalytic cycle. While simple catalysts like Pd(PPh₃)₄ can work, consider screening more advanced systems if you encounter issues. For the structurally similar 2-acetyl-5-bromothiophene, a benzothiazole-based Pd(II)-precatalyst has been used effectively.[4]

Q3: How do I choose the right base and solvent for my reaction?

A3: The choice of base and solvent is interdependent and critical for success.

  • Bases: A range of inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective choices.[5] Potassium phosphate (K₃PO₄) is another strong base that can be beneficial for challenging substrates.[3]

  • Solvents: Aprotic polar solvents are frequently employed. Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[2][3] Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O) is used to help dissolve the inorganic base.[5] For similar substrates, reactions have been successful in water with the aid of a phase-transfer catalyst or even in DMF without water.[4]

Q4: I am observing significant amounts of a byproduct that corresponds to the debrominated starting material. What is causing this and how can I prevent it?

A4: The formation of the debrominated product, 1-(furan-2-yl)ethanone, is likely due to a competing hydrodehalogenation reaction. This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source (which can be the solvent or impurities). To minimize this, ensure your reaction is performed under an inert atmosphere and that your solvents are anhydrous (if the protocol calls for it). Optimizing the catalyst and ligand can also help to favor the desired cross-coupling pathway.

Q5: My boronic acid seems to be decomposing during the reaction, leading to low yields. How can I address this?

A5: This is likely due to protodeboronation. This side reaction is often promoted by high temperatures and the presence of water with certain bases.[3] To mitigate this, you can:

  • Use a milder base if possible.

  • Consider using the corresponding boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.[6]

  • Ensure the reaction time is not unnecessarily long. Monitor the reaction by TLC or LC-MS to determine the optimal time for completion.

Troubleshooting Guide

Observation Potential Cause(s) Suggested Solution(s)
No reaction; only starting materials recovered 1. Inactive catalyst.- Ensure proper inert atmosphere techniques (degas solvents, use Schlenk line).- Use a fresh bottle of palladium catalyst.- Screen different catalyst systems, particularly those with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with SPhos).[3]
2. Ineffective base or solvent.- Try a stronger base like K₃PO₄ or Cs₂CO₃.[3][5]- Ensure the base is soluble in the solvent system; consider adding water if using an inorganic carbonate or phosphate.[5]- Screen alternative solvents like dioxane, THF, or DMF.[2]
Low conversion/yield of desired product 1. Suboptimal reaction temperature or time.- Increase the reaction temperature. Microwave irradiation can significantly accelerate the reaction.[4]- Monitor the reaction over time to ensure it has reached completion.
2. Catalyst deactivation.- Increase catalyst loading slightly (e.g., from 1 mol% to 3 mol%).[5]- Switch to a more robust catalyst/ligand system.[3]
Significant protodeboronation of boronic acid 1. Harsh reaction conditions.- Use a milder base (e.g., K₂CO₃).- Lower the reaction temperature if possible.- Use the corresponding boronic ester (e.g., pinacol ester).[6]
Formation of homocoupled boronic acid byproduct 1. Presence of oxygen.- Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Formation of debrominated starting material 1. Competing hydrodehalogenation.- Ensure strictly anaerobic conditions.- Screen different palladium catalysts and ligands.

Data Summary: Reaction Conditions for Suzuki Coupling of Similar Substrates

The following table summarizes conditions used for the Suzuki coupling of substrates structurally similar to this compound.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C) & TimeYield (%)
2-Acetyl-5-bromothiophene[4]Benzothiazole-Pd(II) Precatalyst (0.25)-KOH (2)WaterMW, 120°C, 10 min95
2-(4-Bromophenyl)benzofuran[5]Pd(II) complex (3)-K₂CO₃ (2)EtOH/H₂O (1:1)80°C, 4h97
2-Bromo-4-methylpyridine[3]Pd₂(dba)₃ (1-3)SPhos (2-6)K₃PO₄ (2-3)Toluene/H₂O100-110°CHigh
Methyl 5-bromobenzofuran-2-carboxylate[7]Quinoline-Pd(II) complex (0.1)-Cs₂CO₃TolueneMW, 25 min96

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a starting point based on successful reports for similar substrates and may require optimization.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a more specialized catalyst system)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Alternatively, microwave heating can be employed for rapid optimization.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Add Pd Catalyst (& Ligand) prep3->react1 react2 Heat to Reaction Temperature (e.g., 80-110°C) react1->react2 react3 Monitor Reaction (TLC/LC-MS) react2->react3 workup1 Cool and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Tree start Low or No Yield? check_reagents Check Reagents & Setup start->check_reagents check_conditions Check Reaction Conditions start->check_conditions inert_atm Inert Atmosphere OK? check_reagents->inert_atm catalyst_quality Catalyst/Ligand Quality? check_reagents->catalyst_quality base_choice Base Appropriate? check_reagents->base_choice temp_time Temp/Time Sufficient? check_conditions->temp_time solvent_choice Solvent System Optimal? check_conditions->solvent_choice sol_degas Degas Solvents Thoroughly inert_atm->sol_degas No sol_new_cat Use Fresh Catalyst/ Screen Ligands catalyst_quality->sol_new_cat No sol_change_base Try K3PO4 or Cs2CO3 base_choice->sol_change_base No sol_increase_temp Increase Temp/Time/ Use Microwave temp_time->sol_increase_temp No sol_change_solvent Screen Dioxane, THF, DMF (with/without H2O) solvent_choice->sol_change_solvent No

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Heck Reactions of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Heck reaction of 1-(5-Bromofuran-2-yl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of palladium catalyst loading for the Heck reaction of this compound with an alkene (e.g., n-butyl acrylate).

Issue 1: Low or No Conversion to Product

Question: My Heck reaction is showing very low or no conversion of the starting material, this compound. What are the potential catalyst-related causes and how can I fix them?

Answer:

Low conversion is a common issue that can often be traced back to the catalyst's activity or concentration. Here are several factors to investigate:

  • Insufficient Catalyst Loading: For aryl bromides, which are less reactive than aryl iodides, a higher initial catalyst loading is often necessary.[1] If you are starting with a very low loading (e.g., <0.5 mol%), there may not be enough active catalyst to drive the reaction to completion.

    • Recommendation: Increase the catalyst loading incrementally. For screening difficult reactions, starting with a higher loading (e.g., 2-5 mol%) can be beneficial to confirm the reaction is viable before optimizing for lower loadings.[2]

  • Catalyst Precursor Inactivity: The active catalyst in the Heck reaction is a Pd(0) species.[3] If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[4] This reduction step can sometimes be inefficient.

    • Recommendation: Ensure your reaction conditions facilitate the reduction of the Pd(II) precursor. The presence of phosphine ligands or amine bases typically aids this process.[4][5] Alternatively, consider starting with a Pd(0) source, such as Pd(PPh₃)₄, although these can be less stable.[4]

  • Catalyst Deactivation (Poisoning): Impurities in reagents or solvents can poison the palladium catalyst, leading to a loss of activity.[6] Catalyst deactivation can also occur at high temperatures over long reaction times.[6][7]

    • Recommendation: Use high-purity, degassed solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands. If deactivation is suspected, adding a fresh portion of the catalyst to the stalled reaction can help determine if this is the issue.

  • Poor Ligand Choice: The choice of ligand is critical. Bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[8]

    • Recommendation: If using a simple ligand like PPh₃, consider switching to a more electron-rich and sterically demanding ligand such as P(t-Bu)₃ or a biarylphosphine ligand (e.g., XPhos).

Issue 2: Reaction Stalls and Does Not Go to Completion

Question: My reaction starts well but stops before all the starting material is consumed. Why is this happening and how can I improve the outcome?

Answer:

A stalling reaction often points to catalyst instability or degradation over the course of the reaction.

  • Limited Catalyst Lifetime: The palladium catalyst has a finite number of turnovers before it deactivates, often by forming palladium black (inactive Pd metal).[6] Insufficient catalyst loading means the catalyst may "die" before the reaction is complete.

    • Recommendation: Increase the initial catalyst loading. See the table below for a representative correlation between catalyst loading and final yield. A higher loading provides more active sites to sustain the reaction until completion.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[8] Loss of the ligand can lead to catalyst agglomeration and deactivation.

    • Recommendation: Ensure the reaction is run under a strictly inert atmosphere. Consider using more thermally stable ligands, such as N-heterocyclic carbenes (NHCs) or palladacycles, which are designed for greater stability.[8][9]

  • Insufficient Base: The base is consumed stoichiometrically during the reaction to regenerate the Pd(0) catalyst.[10] If the base is too weak or used in insufficient quantity, the catalytic cycle will halt.

    • Recommendation: Ensure you are using at least one equivalent of base for every equivalent of aryl bromide. Often, using 1.5 to 2.0 equivalents is beneficial. Stronger bases may be required depending on the specific conditions.

Issue 3: Formation of Side Products

Question: I am observing significant side products, such as the reduced starting material (dehalogenation) or alkene isomerization. Is this related to catalyst loading?

Answer:

Yes, both catalyst concentration and the overall reaction conditions can influence the formation of side products.

  • Reductive Dehalogenation: This side reaction can occur when the organopalladium intermediate reacts with a hydride source instead of the alkene. This is sometimes observed as a competing pathway.

  • Alkene Isomerization: After the desired product is formed, it can re-coordinate to the palladium hydride species (Pd-H) generated during the catalytic cycle. This can lead to isomerization of the double bond, which is a common side reaction.[4]

    • Recommendation: Optimizing the reaction conditions can minimize these side products. Adding certain salts can sometimes suppress alkene isomerization.[4] Fine-tuning the catalyst-to-ligand ratio is also crucial; an excess of ligand can sometimes inhibit side reactions but may also slow down the desired reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Heck reaction with an aryl bromide like this compound?

A1: For aryl bromides, a typical catalyst loading ranges from 0.5 mol% to 5 mol% of the palladium precursor.[1] Because aryl bromides are less reactive than the corresponding iodides, loadings are generally higher. A good starting point for optimization is often 1-2 mol%. For particularly challenging substrates or when establishing a new reaction, a higher loading of up to 5 mol% might be used initially.[2]

Q2: How does reducing the catalyst loading impact the reaction and the final product?

A2: Reducing catalyst loading has several impacts:

  • Cost and Environmental: Lowering the amount of palladium, an expensive and precious metal, significantly reduces the cost of the synthesis and its environmental footprint.[3]

  • Product Purity: A lower catalyst loading means less residual palladium in the crude product, which can simplify purification. This is particularly important in pharmaceutical development where metal impurities are strictly regulated.

  • Reaction Time and Yield: As catalyst loading is decreased, the reaction rate typically slows down, potentially requiring longer reaction times or higher temperatures to achieve the same conversion. If the loading is too low, the catalyst may decompose before the reaction reaches completion, resulting in a lower yield.[6]

Q3: What are the Turnover Number (TON) and Turnover Frequency (TOF), and why are they important for catalyst loading?

A3:

  • Turnover Number (TON): This is the total number of moles of product formed per mole of catalyst before the catalyst becomes inactive. It is a measure of catalyst efficiency or lifetime. TON = (moles of product) / (moles of catalyst) . A higher TON is desirable and is achieved with lower catalyst loadings.

  • Turnover Frequency (TOF): This is the turnover number per unit of time, essentially measuring the speed or activity of the catalyst. TOF = TON / time . Optimizing a reaction involves finding the lowest catalyst loading (to maximize TON) that still provides an acceptable reaction rate (good TOF) and high yield.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Outcome

The following table provides representative data on the effect of varying Pd(OAc)₂ catalyst loading on the Heck reaction between this compound and n-butyl acrylate.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
15.0498205.0
22.0895486.0
31.01292927.7
40.524851707.1
50.1244545018.8
60.05241530012.5

Reaction Conditions: this compound (1.0 mmol), n-butyl acrylate (1.2 mmol), P(o-tol)₃ (2x mol% of Pd), K₂CO₃ (1.5 mmol), DMF (5 mL), 120 °C. TON and TOF are calculated based on the yield at the specified reaction time.

Experimental Protocols

General Protocol for the Heck Reaction

This protocol provides a starting point for the palladium-catalyzed Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the phosphine ligand (2 mol%).

  • Add the base (e.g., K₂CO₃, 1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Add the alkene (e.g., n-butyl acrylate, 1.2 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for setting up the Heck reaction.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dry Glassware B Add Solid Reagents (Aryl Bromide, Pd Catalyst, Ligand, Base) A->B C Establish Inert Atmosphere (N2/Ar) B->C D Add Degassed Solvent C->D E Add Alkene D->E F Heat to Target Temperature E->F G Monitor Reaction (TLC / GC-MS) F->G H Cool & Quench G->H I Extraction H->I J Purification (Chromatography) I->J K Product J->K

Caption: General workflow for the Heck cross-coupling reaction.

Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for troubleshooting low reaction yields, focusing on catalyst-related issues.

G Start Low Yield or No Reaction CheckLoading Is Catalyst Loading Sufficient? (>1 mol%) Start->CheckLoading CheckActivity Is Catalyst/Ligand Active & Stable? CheckLoading->CheckActivity Yes IncreaseLoading Action: Increase Catalyst Loading (e.g., 2-5 mol%) CheckLoading->IncreaseLoading No CheckConditions Are Reaction Conditions Optimal? CheckActivity->CheckConditions Yes ChangeCatalyst Action: Use Fresh Catalyst, Consider Pd(0) Source, or Use More Robust Ligand (e.g., NHC) CheckActivity->ChangeCatalyst No (Suspect Deactivation) OptimizeConditions Action: Increase Temp, Check Base Stoichiometry, Use Anhydrous/Degassed Solvent CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes IncreaseLoading->Success ChangeCatalyst->Success OptimizeConditions->Success

References

Technical Support Center: Purification of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(5-Bromofuran-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted 2-acetylfuran, over-brominated products such as 2-bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone, or regioisomers depending on the synthetic route.[1][2] The presence of residual solvents from the reaction or initial extraction is also a common impurity.

Q2: What purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification techniques are column chromatography and recrystallization.[3][4][5][6] The choice between these methods often depends on the scale of the purification and the nature of the impurities. High-performance liquid chromatography (HPLC) can also be used for analytical purposes and small-scale preparative separations.[7]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions.[5] For a more quantitative assessment, techniques like HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: Is this compound stable under typical purification conditions?

A4: Furan derivatives can be sensitive to acidic conditions and prolonged heating, which may lead to decomposition.[8] It is advisable to use neutral conditions where possible and to minimize exposure to high temperatures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Guide 1: Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity. - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the eluent system: Use TLC to screen for a solvent mixture that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of hexanes and ethyl acetate.[5]- Reduce the sample load: For a standard silica gel column, a rule of thumb is to load no more than 1-5% of the stationary phase weight.- Ensure proper packing: Use a slurry packing method to create a homogenous and bubble-free column bed to prevent channeling.[4]
Product is eluting too quickly (high Rf). - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product is not eluting from the column (low Rf). - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of the product spot on TLC. - Sample is too concentrated.- Presence of highly polar impurities.- Compound interacting strongly with the stationary phase.- Dilute the sample before loading onto the TLC plate.- Consider a pre-purification step, such as a simple filtration through a small plug of silica gel, to remove baseline impurities.- Add a small amount of a slightly more polar solvent (e.g., a few drops of methanol in your eluent) to reduce tailing, but be cautious as this can affect separation.
Guide 2: Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated.- The chosen solvent is too good a solvent for the compound.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.- Change the solvent system: If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear and allow to cool slowly.
Oily precipitate forms instead of crystals. - The solution is cooling too quickly.- The compound is "oiling out" due to a high concentration of impurities or a low melting point.- Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then move it to an ice bath.- Redissolve and add more solvent: Add more of the primary solvent to the oiled-out mixture, heat to dissolve, and then cool slowly. This lower concentration may favor crystal formation.- Consider a different solvent: An alternative solvent or solvent pair may be necessary.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Cool thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to minimize solubility losses.- Wash with ice-cold solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[4]

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to maintain a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compound using TLC.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under a high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate and methanol has been used for similar compounds.[3][9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for further drying, preferably in a vacuum oven.

Data Presentation

Table 1: Example Data for Column Chromatography Purification

Fraction(s) Volume (mL) TLC Rf Purity (by HPLC, %) Mass (mg)
1-5500.85< 5-
6-151000.50> 98850
16-20500.4890120

Note: The data in this table is for illustrative purposes only.

Table 2: Example Data for Recrystallization Purification

Parameter Value
Crude Mass (g) 1.20
Solvent System Ethanol/Water (9:1)
Volume of Solvent (mL) 25
Purified Mass (g) 0.95
Yield (%) 79.2
Melting Point (°C) (Literature value if available)

Note: The data in this table is for illustrative purposes only.

Visualizations

Purification_Workflow Crude Crude Product This compound Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision Purity > 95%? Analysis->Decision ColumnChrom Column Chromatography Decision->ColumnChrom No Recrystal Recrystallization Decision->Recrystal No (Alternative) PureProduct Pure Product Decision->PureProduct Yes ColumnChrom->Analysis Re-assess Purity Waste Impure Fractions/ Mother Liquor ColumnChrom->Waste Recrystal->Analysis Re-assess Purity Recrystal->Waste

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Poor Separation in Column Chromatography CheckSolvent Is the Rf difference between spots < 0.2? Start->CheckSolvent OptimizeSolvent Optimize eluent system using TLC CheckSolvent->OptimizeSolvent Yes CheckLoading Is the column overloaded? CheckSolvent->CheckLoading No Success Improved Separation OptimizeSolvent->Success ReduceLoad Reduce sample load CheckLoading->ReduceLoad Yes CheckPacking Is the column packing uneven or cracked? CheckLoading->CheckPacking No ReduceLoad->Success RepackColumn Repack the column using slurry method CheckPacking->RepackColumn Yes CheckPacking->Success No RepackColumn->Success

Caption: Troubleshooting decision tree for column chromatography.

References

preventing decomposition of 1-(5-Bromofuran-2-yl)ethanone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(5-Bromofuran-2-yl)ethanone during chemical reactions.

Troubleshooting Guide

Users experiencing unexpected side products, low yields, or complete loss of starting material when using this compound can refer to the following guide to diagnose and resolve common issues.

Symptom Potential Cause Recommended Solution
Reaction mixture turns dark brown or black; formation of insoluble tar-like material. Acid-Catalyzed Polymerization: Furan rings are highly susceptible to polymerization under acidic conditions. Strong acids, or even trace amounts of acidic impurities, can initiate this process.- Use non-acidic or mildly basic conditions: Whenever possible, select reaction conditions with a neutral or slightly basic pH.- Employ acid scavengers: Add a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to neutralize any in-situ generated acids.- Use anhydrous solvents and reagents: Water can sometimes promote acid-catalyzed decomposition.
Loss of the bromine atom from the furan ring (debromination). Reductive Conditions or Strong Bases: Certain reducing agents or strong bases (like organolithium reagents) can lead to the removal of the bromine atom.- Avoid harsh reducing agents: Opt for milder reducing agents if a reduction is necessary elsewhere in the molecule.- Use non-nucleophilic bases: For base-catalyzed reactions, prefer hindered bases like lithium diisopropylamide (LDA) at low temperatures.- Careful control of organometallic reagents: When using organometallics, maintain low temperatures (-78 °C) and short reaction times.
Formation of products suggesting furan ring-opening. Oxidative Cleavage or Strong Nucleophiles: Strong oxidizing agents can cleave the furan ring. Some strong nucleophiles can also attack the ring, leading to opening.- Use mild oxidizing agents: If an oxidation is required, choose selective and mild reagents.- Protect the furan ring: If harsh conditions are unavoidable, consider a temporary protection strategy for the furan ring, though this adds synthetic steps.- Control nucleophile concentration and temperature: Use stoichiometric amounts of nucleophiles and maintain low reaction temperatures.
Low conversion of starting material despite extended reaction times. Decomposition of the starting material is faster than the desired reaction. - Lower the reaction temperature: While this may slow down the desired reaction, it will likely have a more significant effect on reducing the rate of decomposition.- Use a more active catalyst: A more efficient catalyst can promote the desired reaction at a lower temperature, outcompeting the decomposition pathway.- Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to keep it refrigerated. The container should be tightly sealed to protect it from moisture and air. For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. Avoid contact with strong oxidizing agents, acids, and bases during storage.

Q2: I am planning a Suzuki coupling reaction with this compound. What precautions should I take to avoid decomposition?

A2: For Suzuki coupling reactions, the choice of base is critical. Avoid strong, nucleophilic bases that can degrade the furan ring. Mild inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally well-tolerated. Running the reaction at the lowest possible temperature that still allows for efficient coupling is also recommended. Additionally, degassing the reaction mixture and maintaining an inert atmosphere throughout the experiment will minimize oxidative side reactions.

Q3: Can I purify this compound using column chromatography on silica gel?

A3: Yes, purification by column chromatography on silica gel is a common method. However, since silica gel can be slightly acidic, which may cause decomposition of sensitive furan compounds, it is good practice to use a non-polar eluent system and to run the column relatively quickly. For particularly sensitive reactions, the silica gel can be neutralized by pre-treating it with a solution of a non-polar amine, like triethylamine, in the eluent.

Q4: My reaction requires the use of a strong acid. Is there any way to use this compound under these conditions?

A4: Direct use of this compound in the presence of strong acids is highly likely to lead to decomposition. The acetyl group provides some deactivation of the furan ring towards electrophilic attack, but it is often not sufficient to prevent acid-catalyzed polymerization or ring-opening. If strongly acidic conditions are unavoidable, a strategy involving protection of the furan ring might be necessary. However, this will add complexity to your synthesis. Alternatively, exploring different synthetic routes that avoid strong acids would be the most prudent approach.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol provides a general methodology for a Suzuki coupling reaction involving this compound, with an emphasis on minimizing decomposition.

  • Reagent Preparation:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., a mixture of toluene and water, 4:1)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the palladium catalyst under a positive flow of the inert gas.

    • Add the degassed solvent mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate key concepts and workflows related to the handling and reaction of this compound.

DecompositionPathways cluster_conditions Reaction Conditions cluster_compound This compound cluster_products Decomposition Products Strong Acid Strong Acid Compound This compound Strong Base Strong Base Oxidizing Agent Oxidizing Agent Reducing Agent Reducing Agent Polymer Polymerization/ Tar Compound->Polymer Acid-catalyzed RingOpened Ring-Opened Products Compound->RingOpened Oxidation/ Strong Nucleophiles Debrominated Debrominated Furan Compound->Debrominated Reduction/ Strong Base

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Start Reaction Failure/ Low Yield Check_Acid Is the reaction under acidic conditions? Start->Check_Acid Use_Scavenger Use acid scavenger or milder conditions Check_Acid->Use_Scavenger Yes Check_Base Is a strong base being used? Check_Acid->Check_Base No Success Improved Yield/ Purity Use_Scavenger->Success Use_NonNucleophilic_Base Use a non-nucleophilic hindered base Check_Base->Use_NonNucleophilic_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Use_NonNucleophilic_Base->Success Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Atmosphere Is the reaction open to the atmosphere? Check_Temp->Check_Atmosphere No Lower_Temp->Success Use_Inert_Atmosphere Use an inert atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert_Atmosphere Yes Check_Atmosphere->Success No Use_Inert_Atmosphere->Success

Caption: A logical workflow for troubleshooting reactions.

Technical Support Center: NMR Analysis of 1-(5-Bromofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(5-Bromofuran-2-yl)ethanone and its derivatives. The focus is on interpreting complex Nuclear Magnetic Resonance (NMR) spectra for accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the furan protons in this compound?

A1: The electron-withdrawing acetyl group at the C2 position and the bromine atom at the C5 position significantly influence the chemical shifts of the furan protons. The proton at the C3 position (H3) is typically shifted downfield due to the adjacent acetyl group, while the proton at the C4 position (H4) is also downfield but generally to a lesser extent. Expect the signals for H3 and H4 to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm.

Q2: Why do the furan protons appear as doublets, and what is the expected coupling constant?

A2: The two protons on the furan ring (H3 and H4) are adjacent and will split each other's signals, resulting in two doublets. This is due to a three-bond coupling (³J_HH). In furan systems, this coupling constant (³J_H3,H4) is typically small, usually less than 5 Hz.[1]

Q3: How does the bromine substituent affect the ¹³C NMR spectrum?

A3: The bromine atom causes a significant shielding effect on the carbon it is directly attached to (C5). This "heavy atom effect" will shift the C5 signal upfield compared to an unsubstituted furan. The other carbon signals are also affected by the substituents. The C2 carbon, attached to the acetyl group, will be significantly downfield, as will the carbonyl carbon itself.

Q4: Can I use 2D NMR to confirm my assignments?

A4: Absolutely. 2D NMR is essential for unambiguously assigning the structure.

  • COSY (Correlation Spectroscopy) will show a cross-peak between the H3 and H4 protons, confirming their connectivity.[2]

  • HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal (H3, H4, and the methyl protons) to its directly attached carbon atom (C3, C4, and the methyl carbon).[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing the overall framework. It reveals long-range (2- and 3-bond) couplings between protons and carbons.[3][5] For example, you should see correlations from the acetyl methyl protons to the carbonyl carbon and to the C2 of the furan ring.

Troubleshooting Guide

Problem 1: My furan proton signals are overlapping with other aromatic peaks from my derivative.

  • Possible Cause: The chemical shifts of your derivative's other aromatic moieties are in a similar range to the furan protons.

  • Solution:

    • Change NMR Solvent: Rerunning the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[6]

    • Utilize 2D NMR: An HSQC spectrum can help resolve the issue by spreading the proton signals along the ¹³C dimension. Even if protons overlap in the ¹H spectrum, their attached carbons likely have different chemical shifts, allowing for their individual identification.[4]

Problem 2: The splitting pattern for the furan protons is more complex than a simple doublet.

  • Possible Cause: Long-range couplings (⁴J or ⁵J) may be occurring. In five-membered aromatic heterocycles like furan, four-bond couplings (⁴J) can be significant, sometimes between 1-3 Hz.[1] This can cause additional small splitting, making the doublets appear as doublets of doublets or more complex multiplets.

  • Solution:

    • High-Resolution Spectrum: Acquire the spectrum at a higher magnetic field strength or with better digital resolution to clearly resolve the small coupling constants.

    • COSY Spectrum: A COSY spectrum will definitively show the primary ³J coupling. Any additional splitting can be attributed to long-range couplings with other protons in your derivative, which may also be visible as very weak cross-peaks in the COSY.

Problem 3: I am not sure if bromination occurred at the desired C5 position.

  • Possible Cause: The reaction may have resulted in bromination at a different position or a mixture of isomers.

  • Solution:

    • HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this. Look for a 3-bond correlation (³J_CH) from the H3 proton to the C5 carbon. The absence of a proton attached to C5 (confirmed by HSQC) and the characteristic upfield shift of C5 are strong indicators of successful bromination at that position. You should also see a 2-bond correlation (²J_CH) from H4 to C5.

    • NOE (Nuclear Overhauser Effect): A 1D NOE or 2D NOESY experiment can provide spatial information. For example, irradiation of the H4 proton should show an NOE to the H3 proton, but not to any proton at the C5 position.

Problem 4: My baseline is distorted, or I see strange artifacts, especially around the strong methyl singlet.

  • Possible Cause: The sample is too concentrated, leading to detector saturation.[7]

  • Solution:

    • Reduce Concentration: Prepare a more dilute sample and re-acquire the spectrum.

    • Adjust Acquisition Parameters: Lower the pulse angle (tip angle) to reduce the amount of signal that hits the detector. You can also manually reduce the receiver gain.[7] If the issue persists, consider using a solvent suppression technique (like Wet1D) to specifically reduce the intensity of the methyl singlet if it is obscuring other signals.[7]

Data Presentation: Expected NMR Values

The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for the core this compound structure in CDCl₃. Note: These are approximate values; actual shifts will vary depending on the specific derivatives.

Table 1: Typical ¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH ₃ (Acetyl)~2.50Singlet (s)N/A
Furan H 4~6.50 - 7.20Doublet (d)³J_H4,H3 ≈ 3.5 - 4.0 Hz
Furan H 3~7.20 - 7.50Doublet (d)³J_H3,H4 ≈ 3.5 - 4.0 Hz

Table 2: Typical ¹³C NMR Data

Carbon AssignmentChemical Shift (δ, ppm)
-C H₃ (Acetyl)~25 - 30
C 5 (C-Br)~120 - 125
C 4~115 - 120
C 3~120 - 125
C 2~150 - 155
C =O (Carbonyl)~185 - 190

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is clear.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and peak shape. A half-height linewidth of <0.5 Hz for a singlet is ideal.

    • Set acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-5 seconds

      • Number of Scans: 8-16 (adjust for concentration)

  • Processing:

    • Apply Fourier Transform with an exponential window function (line broadening of ~0.3 Hz).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to a reference (e.g., residual CHCl₃ at 7.26 ppm).

    • Integrate the signals.

2. Standard 2D HMBC Acquisition

  • Sample Preparation: A slightly more concentrated sample (15-25 mg in ~0.6 mL solvent) is recommended.

  • Spectrometer Setup: Use the same lock and shim settings from the ¹H experiment.

  • Experiment Selection: Choose a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Key Parameters:

    • Set the ¹H and ¹³C spectral widths to cover all expected signals.

    • Optimize the long-range coupling delay (often labeled D6 or CNST2) for an average J-coupling of 8 Hz. This is a crucial parameter for observing 2- and 3-bond correlations.

    • Number of Scans: 4-16 per increment.

    • Number of Increments (in F1): 256-512.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform 2D Fourier Transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate both axes.

Visualizations

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// Define Edges start -> prep_sample; prep_sample -> acquire_1h; acquire_1h -> analyze_1h; analyze_1h -> ambiguous_1h; ambiguous_1h -> acquire_13c [label=" No"]; acquire_13c -> analyze_13c; analyze_13c -> ambiguous_1d; ambiguous_1d -> acquire_2d [label=" No"]; acquire_2d -> analyze_2d; analyze_2d -> elucidate; ambiguous_1h -> elucidate [label=" Yes"]; ambiguous_1d -> elucidate [label=" Yes"]; } end_dot Caption: Workflow for NMR-based structure elucidation.

// Structure representation structure [ label=<

C

CH₃

||

O

C2 — C3 — H

/

|

O1

C4 — H

|

C5 — Br

> ];

// Invisible nodes for edge routing node [shape=point, width=0, height=0]; p_me [pos="5,0.2!", label=""]; p_h3 [pos="5,1.2!", label=""]; p_h4 [pos="7,1.8!", label=""];

// Edges edge [ constraint=false, arrowhead=curve, penwidth=2.0 ];

// HMBC (2-bond) p_me:e -> structure:c_co:w [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H(Me) → C(O)"]; p_me:e -> structure:c2:e [color="#EA4335", label=" HMBC (³J)", fontcolor="#EA4335", style=dashed, headlabel=" H(Me) → C2"]; p_h3:e -> structure:c2:s [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H3 → C2"]; p_h3:e -> structure:c4:w [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H3 → C4"]; p_h4:e -> structure:c3:s [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H4 → C3"]; p_h4:e -> structure:c5:n [color="#EA4335", label=" HMBC (²J)", fontcolor="#EA4335", style=dashed, headlabel=" H4 → C5"];

// COSY structure:h3:e -> structure:h4:e [color="#4285F4", label=" COSY (³J)", fontcolor="#4285F4", style=solid, dir=both, arrowtail=curve, tailclip=false, headclip=false]; } end_dot Caption: Expected 2D NMR correlations for the title compound.

References

Navigating Mass Spectrometry of 1-(5-Bromofuran-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance for navigating the mass spectrometry analysis of 1-(5-Bromofuran-2-yl)ethanone. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a proposed fragmentation pathway to facilitate accurate experimental execution and data interpretation.

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is predicted to be driven by the presence of the ketone functional group, the aromatic furan ring, and the bromine substituent. The following table summarizes the expected major fragments and their mass-to-charge ratios (m/z). Due to the presence of bromine, isotopic peaks for bromine-containing fragments (M+2) are expected to have nearly equal intensity to the primary fragment peak (M).

Predicted Fragment Ion Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragmentation Pathway
Molecular Ion [M]⁺ C₆H₅BrO₂⁺204206Ionization of the parent molecule.
[M - CH₃]⁺ C₅H₂BrO₂⁺189191α-cleavage: Loss of a methyl radical from the acetyl group.
[M - Br]⁺ C₆H₅O₂⁺125-Cleavage of the Carbon-Bromine bond.
[M - COCH₃]⁺ C₄H₂BrO⁺161163Cleavage of the bond between the furan ring and the acetyl group.
[CH₃CO]⁺ C₂H₃O⁺43-Formation of the acylium ion.

Troubleshooting and FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Q1: Why am I not observing the molecular ion peak?

A1: The molecular ion of this compound may be of low abundance due to its susceptibility to fragmentation. Consider the following troubleshooting steps:

  • Use a softer ionization technique: If using Electron Ionization (EI), consider switching to a softer method like Chemical Ionization (CI) or Electrospray Ionization (ESI) to reduce initial fragmentation.

  • Optimize ionization energy: If using EI, lower the electron energy (e.g., to 15-20 eV) to decrease the internal energy of the molecular ion, thus reducing its fragmentation.

  • Check sample purity: Impurities in your sample can interfere with the detection of the molecular ion. Ensure your sample is of high purity using techniques like NMR or chromatography before MS analysis.

Q2: The isotopic pattern for bromine-containing fragments does not show a 1:1 ratio.

A2: The characteristic M+2 peak for bromine should be of nearly equal intensity to the M peak. Deviations from this ratio could indicate:

  • Co-eluting species: Another compound with a similar m/z value might be co-eluting with your analyte, distorting the isotopic pattern. Improve chromatographic separation to isolate the target compound.

  • Detector saturation: If the signal is too intense, the detector may become saturated, leading to inaccurate isotopic ratios. Dilute your sample and re-run the analysis.

  • Background interference: High background noise can also affect the perceived isotopic abundances. Ensure the mass spectrometer is properly calibrated and the background is subtracted from your spectrum.

Q3: I am observing unexpected peaks in my spectrum. What could be their origin?

A3: Unexpected peaks can arise from several sources:

  • Contamination: Contaminants from solvents, glassware, or the instrument itself can introduce extraneous peaks. Run a blank analysis of your solvent to identify potential contaminants.

  • In-source fragmentation of impurities: Impurities in your sample can fragment in the ion source, leading to additional peaks.

  • Rearrangement reactions: Complex rearrangement reactions can sometimes occur in the mass spectrometer, leading to unexpected fragment ions. Careful analysis of the fragmentation pathway and comparison with literature data for similar compounds can help in their identification.

Experimental Protocol: Acquiring the Mass Spectrum

This protocol outlines the steps for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

2. GC-MS Instrument Parameters:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV (can be lowered to 15-20 eV to enhance molecular ion abundance).
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Inject the sample and acquire the data.
  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway cluster_M Molecular Ion cluster_frags Fragment Ions M [C₆H₅BrO₂]⁺ m/z = 204/206 F1 [C₅H₂BrO₂]⁺ m/z = 189/191 M->F1 - •CH₃ F2 [C₆H₅O₂]⁺ m/z = 125 M->F2 - •Br F3 [C₄H₂BrO]⁺ m/z = 161/163 M->F3 - •COCH₃ F4 [C₂H₃O]⁺ m/z = 43 M->F4 - C₄H₂BrO•

Caption: Predicted fragmentation of this compound.

Technical Support Center: Purification of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(5-Bromofuran-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A1: The primary impurities stem from the high reactivity of the furan ring and the nature of the Friedel-Crafts reaction. These can include:

  • Unreacted Starting Materials: Residual 2-bromofuran and the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Positional Isomers: Small amounts of 1-(4-bromofuran-2-yl)ethanone or other isomers may form. The acetylation of furan can sometimes yield the 3-acetyl product as a minor byproduct.

  • Polymers/Tars: Furan rings are sensitive to strong acids and can polymerize, leading to the formation of dark, tarry substances. This is a very common side product if reaction conditions are not carefully controlled.[1]

  • Diacylated Products: Although the acetyl group is deactivating, under forcing conditions, a second acylation can occur to yield 1,1'-(5-bromo-2,4-furandiyl)bis(ethanone).

Q2: My crude product is a dark, oily tar. Can it still be purified?

A2: Yes, it is often possible to isolate the desired product from a tarry mixture, although yields may be compromised. The dark color is typically due to acid-catalyzed polymerization of the furan starting material. Column chromatography is generally the most effective method for separating the product from these high-molecular-weight, polar impurities.

Q3: Is this compound stable during purification?

A3: Furan derivatives can be sensitive to acidic conditions.[1] Prolonged exposure to standard silica gel, which is slightly acidic, may cause some degradation. If you observe streaking on TLC plates or significant loss of product on the column, you may need to use a deactivated stationary phase.

Q4: Which purification method is better: recrystallization or column chromatography?

A4: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is highly effective for removing a wide range of impurities, including colored tars and closely related isomers. It is the preferred method for achieving high purity, especially when the crude product is an oil or contains many components.

  • Recrystallization is a simpler and often faster technique, ideal for removing small amounts of impurities from a solid product. If your crude product is a solid and the main impurities have different solubilities than your product, recrystallization can be very efficient.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize * Too much solvent was used. The solution is not saturated enough for crystal formation. * The cooling process is too fast. * Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool slowly again. * If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. * Add a "seed crystal" of the pure compound if available.
Product "Oils Out" Instead of Crystallizing * The boiling point of the solvent is higher than the melting point of the solute. * The solution is supersaturated with impurities, depressing the melting point of your compound. * Cooling is too rapid. * Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. * Try a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of a good solvent like ethanol and add a poor solvent like water dropwise until cloudy, then reheat to clarify and cool slowly).
Low Recovery of Pure Product * Too much solvent was used, leaving a significant amount of product in the mother liquor. * The product is not sufficiently insoluble in the cold solvent. * Premature crystallization occurred during a hot filtration step.* Before filtering, cool the flask in an ice bath to maximize crystal precipitation. * Minimize the amount of hot solvent used to dissolve the crude product initially. * To check the filtrate for the product, evaporate a small sample to see if a significant amount of solid remains. If so, the solvent choice or volume should be re-evaluated.
Crystals Are Colored or Appear Impure * Colored impurities are co-crystallizing with the product. * Charcoal was not effectively removed. * If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product. * Ensure you perform a hot gravity filtration after the charcoal treatment to remove it.
Column Chromatography

| Problem | Possible Cause(s) | Solution(s) | | :--- | :--- | | Poor Separation of Product and Impurities | * Inappropriate solvent system (eluent). The polarity of the eluent is either too high (everything elutes quickly) or too low (nothing moves). * Column overloading. Too much crude material was loaded for the amount of silica gel. | * Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your product. A common starting point is a mixture of hexanes and ethyl acetate. * Use a shallower gradient during elution (a slower increase in the polar solvent). * Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | | Streaking or "Tailing" of the Product Spot on TLC/Column | * The compound is strongly interacting with the acidic silica gel. This is common for compounds with basic nitrogen atoms, but can also occur with other polar functional groups. * The sample is not soluble enough in the eluent. | * Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica. * Consider using a different stationary phase, such as neutral or basic alumina. | | Product Appears to be Decomposing on the Column | * The compound is sensitive to the acidic nature of the silica gel. Brominated furans can be susceptible to degradation. | * Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. * Use a less acidic stationary phase like neutral alumina. * Work quickly and avoid leaving the compound on the column for extended periods. | | No Product Elutes from the Column | * The eluent is not polar enough to move the compound. * The compound has irreversibly bound to or decomposed on the silica gel. | * Gradually increase the polarity of the eluent. If you have reached 100% of your polar solvent, a "flush" with an even more polar solvent like methanol may be necessary. * Before running a large column, spot the crude mixture on a TLC plate and let it sit for an hour. Then, elute the plate to see if the spot still runs, which can indicate if degradation on silica is a problem. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure for purifying furan-containing ketones and should be optimized for your specific crude product using TLC analysis.

  • Preparation of the Stationary Phase:

    • Select a glass column appropriate for the amount of crude material (a common rule of thumb is a 30:1 to 100:1 mass ratio of silica gel to crude product).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the silica bed, taking care not to disturb the packing.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions for TLC analysis.

    • A typical gradient elution might start with 95:5 Hexanes:Ethyl Acetate and gradually increase the proportion of ethyl acetate to 90:10 or 85:15 to elute the product.

  • Analysis and Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

The optimal solvent must be determined experimentally. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on similar structures, ethanol or a mixed solvent system like ethyl acetate/hexanes are good starting points.

  • Solvent Selection (Small Scale Test):

    • Place a small amount (20-30 mg) of the crude solid in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good and will result in poor recovery.

    • If it does not dissolve, gently heat the test tube. If the solid dissolves when hot, the solvent is a good candidate.

    • Allow the test tube to cool to room temperature and then in an ice bath. If pure-looking crystals form, the solvent is suitable.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat briefly.

    • If charcoal was used, perform a hot gravity filtration to remove it.

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Data Presentation

The following tables represent typical results that could be expected from the purification of crude this compound. Actual results will vary based on the quality of the crude material and the specific conditions used.

Table 1: Comparison of Purification Methods

Parameter Crude Product After Column Chromatography After Recrystallization
Appearance Dark Brown Oil / SolidPale Yellow SolidOff-white to Pale Yellow Crystals
Purity (by ¹H NMR) ~70-85%>98%>97%
Typical Yield N/A70-90%60-85%
Key Impurities Removed Polymeric tars, starting materials, isomersPolymeric tars, starting materials, isomersPrimarily soluble impurities and some starting materials

Visualizations

Experimental Workflow for Purification

The following diagram illustrates the decision-making process and workflow for purifying crude this compound.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product start Crude this compound analysis Analyze Crude by TLC/¹H NMR start->analysis decision Is the crude product a solid or an oil? Are there many impurities? analysis->decision chromatography Column Chromatography decision->chromatography Oil or Many Impurities recrystallization Recrystallization decision->recrystallization Solid & Few Impurities pure_product Pure Product (>97% Purity) chromatography->pure_product recrystallization->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

This diagram outlines the logical steps to troubleshoot common issues encountered during column chromatography.

ChromatographyTroubleshooting start Problem Observed q1 Poor Separation? start->q1 q2 Peak Tailing? q1->q2 No sol1 Optimize Eluent via TLC Reduce Column Load Use Shallower Gradient q1->sol1 Yes q3 Product Degradation? q2->q3 No sol2 Add Triethylamine (0.1-1%) to Eluent Use Alumina Instead of Silica q2->sol2 Yes sol3 Deactivate Silica with Base Use Alumina Work Faster q3->sol3 Yes end Resolution Improved q3->end No, other issue sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 1-(5-Bromofuran-2-yl)ethanone. The information is designed to assist in experimental design, troubleshooting, and optimization of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the C-Br bond in this compound towards nucleophilic substitution?

The reactivity of the carbon-bromine bond is highly dependent on the solvent's ability to stabilize the transition state and any intermediates of the operative reaction mechanism (typically SNAr, SN1, or SN2-like).

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the departing bromide anion and any potential carbocationic intermediate through hydrogen bonding.[1][2] This strongly favors unimolecular pathways (SN1-like) by lowering the energy of the rate-determining step, which is the formation of the carbocation.[3] However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down bimolecular reactions (SN2-like).[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess large dipole moments that can stabilize polar transition states but lack acidic protons for hydrogen bonding.[3] They are excellent for SN2-type reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive.[3]

  • Non-Polar Solvents (e.g., hexane, toluene, dichloromethane): Reactions in non-polar solvents are generally slower for nucleophilic substitutions due to the inability of the solvent to stabilize charged species (intermediates and transition states). These solvents are typically chosen when the reactants themselves are non-polar and side reactions in polar media are a concern.

Q2: I am observing a slow or incomplete reaction during a nucleophilic substitution on this compound. What could be the cause?

Several factors related to your choice of solvent could be responsible:

  • Inappropriate Solvent Polarity: If you are attempting a reaction that proceeds through a charged intermediate (like an SN1 or SNAr mechanism) and are using a non-polar solvent, the reaction rate will likely be very slow.

  • Nucleophile Solvation: If you are using a strong, anionic nucleophile in a polar protic solvent, the solvent may be forming a "cage" around your nucleophile through hydrogen bonding, thereby deactivating it.[2][4]

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Ensure all components are soluble at the reaction temperature.

Q3: How does the solvent affect the reactivity of the ketone group in this compound?

The carbonyl group typically undergoes nucleophilic addition. The solvent can influence this in several ways:

  • Polar Protic Solvents: These solvents can hydrogen bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a nucleophile. However, as mentioned before, they can also solvate the nucleophile, which can have a counteracting effect.

  • Aprotic Solvents (Polar and Non-Polar): In these solvents, the intrinsic reactivity of the nucleophile and the electrophilicity of the carbonyl carbon are the primary drivers of the reaction rate. The choice between polar aprotic and non-polar will often come down to the solubility of the reactants.

Q4: Can the solvent influence the regioselectivity of a reaction with this compound?

Yes. For a reactant that has multiple electrophilic sites, such as this compound (the carbonyl carbon and the carbon bearing the bromine), the solvent can influence which site is preferentially attacked. For instance, a solvent that strongly favors an SN1-type mechanism might promote substitution at the C-Br bond, while conditions that favor nucleophilic addition might lead to reaction at the carbonyl group. The nature of the nucleophile is, of course, also a critical factor.

Troubleshooting Guides

Issue 1: Low Yield in a Nucleophilic Substitution Reaction
Potential Cause Troubleshooting Steps
Incorrect Solvent Type If attempting an SN2 reaction with a strong nucleophile, switch from a polar protic solvent (e.g., methanol) to a polar aprotic solvent (e.g., DMF or acetone). For reactions that may proceed via an SN1 pathway, ensure a sufficiently polar protic solvent is used.
Poor Reagent Solubility Visually inspect the reaction mixture. If solids are present, consider a different solvent in which all reactants are soluble, or gently heat the reaction if the reactants are thermally stable.
Solvent-Induced Decomposition The furan ring can be sensitive to acidic or basic conditions, which can be exacerbated by the choice of solvent. Monitor the reaction by TLC or LC-MS for the appearance of degradation products. Consider using a less reactive, neutral solvent.[5]
Reaction with Solvent (Solvolysis) In polar protic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to undesired solvolysis products. If this is suspected, switch to a polar aprotic or non-polar solvent.
Issue 2: Unexpected Side Products
Potential Cause Troubleshooting Steps
Reaction at the Carbonyl Group If the desired reaction is at the C-Br bond but you are observing addition to the ketone, your nucleophile may be too hard or the conditions may favor carbonyl chemistry. Consider protecting the ketone group before carrying out the substitution.
Solvent-Promoted Elimination While less common for aryl halides, if your nucleophile is also a strong base, an elimination reaction could be a competing pathway, especially at elevated temperatures. The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents generally favor SN2.
Furan Ring Opening/Degradation Furan rings can be unstable under strongly acidic conditions. If your reaction generates an acidic byproduct, consider adding a non-nucleophilic base to the reaction mixture. The choice of solvent can affect the solubility and efficacy of the base.

Quantitative Data Summary

No direct kinetic data for the solvent effects on the reactivity of this compound was found in the public domain. The following table provides a qualitative summary of expected solvent effects on nucleophilic substitution reactions based on established principles.

Solvent Type Dielectric Constant (ε) Effect on SN1 Rate Effect on SN2 Rate Rationale
Polar Protic (e.g., H₂O, CH₃OH)HighSignificant Rate IncreaseRate DecreaseStabilizes carbocation intermediate and leaving group; solvates and deactivates nucleophile.[1][3]
Polar Aprotic (e.g., DMSO, DMF)HighModerate Rate IncreaseSignificant Rate IncreaseStabilizes polar transition states; poorly solvates anionic nucleophiles, increasing their reactivity.[3]
Non-Polar (e.g., Hexane, Toluene)LowSignificant Rate DecreaseSignificant Rate DecreasePoor stabilization of charged intermediates and transition states.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution and addition reactions with this compound, illustrating the application of different solvent types. Researchers should adapt these protocols to their specific nucleophiles and reaction conditions.

Protocol 1: SNAr-type Reaction with a Thiol Nucleophile (Polar Aprotic Solvent)
  • Reagents: this compound (1.0 eq), Sodium thiophenoxide (1.1 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound in DMF, add sodium thiophenoxide.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Reduction of the Carbonyl Group with Sodium Borohydride (Polar Protic Solvent)
  • Reagents: this compound (1.0 eq), Sodium borohydride (1.5 eq), Methanol.

  • Procedure:

    • Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the resulting alcohol as needed.

Visualizations

Experimental_Workflow_SNAr cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A This compound D Mix and Stir at RT A->D B Sodium Thiophenoxide B->D C DMF (Solvent) C->D E Quench with Water D->E Monitor by TLC/LC-MS F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for a typical SNAr reaction.

Logical_Relationship_Solvent_Effects Solvent Solvent Choice Protic Polar Protic (e.g., Methanol) Solvent->Protic Aprotic Polar Aprotic (e.g., DMF) Solvent->Aprotic NonPolar Non-Polar (e.g., Toluene) Solvent->NonPolar SN1 Favors SN1 Pathway (Carbocation stability) Protic->SN1 SN2 Favors SN2 Pathway ('Bare' Nucleophile) Aprotic->SN2 Slow Slow Reaction Rates (Poor stabilization) NonPolar->Slow

Caption: Solvent effects on nucleophilic substitution pathways.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(5-Bromofuran-2-yl)ethanone and 1-(5-Chlorofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the successful and efficient development of novel molecular entities. Halogenated heterocycles, in particular, serve as versatile building blocks for the introduction of molecular diversity through various cross-coupling and substitution reactions. This guide provides a comprehensive comparison of the reactivity of two closely related furan derivatives: 1-(5-bromofuran-2-yl)ethanone and 1-(5-chlorofuran-2-yl)ethanone. The insights presented herein are aimed at assisting researchers in making informed decisions for their synthetic strategies.

Executive Summary

The comparative reactivity of this compound and 1-(5-chlorofuran-2-yl)ethanone is primarily dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, the bromo-substituted furan derivative exhibits significantly higher reactivity. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is less straightforward and is highly dependent on the reaction mechanism and conditions. While the C-Cl bond is stronger, the higher electronegativity of chlorine can enhance the electrophilicity of the carbon atom, and in some cases, the chloro-substituted compound may exhibit comparable or even greater reactivity, particularly if the rate-determining step is the nucleophilic attack.

This guide will delve into the theoretical underpinnings of these reactivity differences and provide representative experimental protocols for key transformations.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the order: I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halide is a critical factor, with aryl bromides generally providing higher yields and requiring milder reaction conditions than the corresponding aryl chlorides.[2]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound1-(5-Chlorofuran-2-yl)ethanone
Relative Reactivity HigherLower
Typical Reaction Temperature 80-100 °C100-120 °C (or higher)
Typical Reaction Time 3-12 hours12-24 hours
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.More electron-rich and bulky ligands (e.g., Buchwald ligands) may be required.
Expected Yield Good to ExcellentModerate to Good (often lower than the bromo-analog)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] Similar to the Suzuki-Miyaura reaction, the reactivity of the halide follows the trend I > Br > Cl.[3]

Table 2: Predicted Comparative Performance in Sonogashira Coupling

FeatureThis compound1-(5-Chlorofuran-2-yl)ethanone
Relative Reactivity HigherLower
Typical Reaction Temperature Room temperature to 60 °C60-100 °C
Typical Reaction Time 1-6 hours6-18 hours
Catalyst System Pd/Cu catalysis is standard.May require more active catalyst systems or higher catalyst loadings.
Expected Yield Good to ExcellentLower to Moderate

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The mechanism of nucleophilic aromatic substitution (SNAr) typically involves a two-step addition-elimination process via a Meisenheimer intermediate. The relative reactivity of aryl halides in SNAr reactions is influenced by two opposing factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.

Higher electronegativity (F > Cl > Br > I) polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack (the first, often rate-determining step). Conversely, a weaker C-X bond (I > Br > Cl > F) facilitates the departure of the leaving group (the second step).

For many SNAr reactions, the rate-determining step is the initial nucleophilic attack, leading to a reactivity order of F > Cl > Br > I (the "element effect").[4] However, if the departure of the leaving group is rate-determining, the order can be reversed. For chloro and bromo derivatives, the reactivity is often comparable.[4]

Table 3: Predicted Comparative Performance in Nucleophilic Aromatic Substitution

FeatureThis compound1-(5-Chlorofuran-2-yl)ethanone
Electrophilicity of C5 ModerateHigher (due to higher electronegativity of Cl)
Leaving Group Ability GoodModerate
Predicted Overall Reactivity Likely to be slightly less reactive or comparable to the chloro-analog, depending on the specific nucleophile and reaction conditions.May exhibit slightly higher or comparable reactivity, especially if the nucleophilic attack is the rate-determining step.

Experimental Protocols

The following are representative experimental protocols for key reactions, which can be adapted for this compound and 1-(5-chlorofuran-2-yl)ethanone.

Protocol 1: Suzuki-Miyaura Cross-Coupling[5]
  • Reaction Setup: To a pressure tube, add the 1-(5-halofuran-2-yl)ethanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degassing: Purge the mixture with argon for 15 minutes.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for the bromo-derivative or 100-120 °C for the chloro-derivative for 3-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling[3]
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the 1-(5-halofuran-2-yl)ethanone (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in degassed triethylamine (10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature for the bromo-derivative or at 50-80 °C for the chloro-derivative for 1-18 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Protocol 3: Nucleophilic Aromatic Substitution[4]
  • Reaction Setup: To a solution of the 1-(5-halofuran-2-yl)ethanone (1.0 mmol) in a suitable solvent such as DMF or DMSO (5 mL), add the nucleophile (e.g., piperidine, 2.0 mmol) and a base if necessary (e.g., K₂CO₃, 1.5 mmol).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R-C≡C-H Base Cu-Acetylide Cu-Acetylide Alkyne Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation to Pd cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

References

A Spectroscopic Duel: Unmasking the Nuances of Furan and Thiophene Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the subtle structural and electronic differences between bioactive heterocyclic compounds is paramount. Furan and thiophene ketones, common motifs in pharmaceuticals and functional materials, present a compelling case study in comparative spectroscopic analysis. While structurally similar, the replacement of furan's oxygen with thiophene's sulfur atom instigates a cascade of changes in their spectroscopic signatures. This guide provides an objective, data-driven comparison of furan and thiophene ketones, focusing on the workhorse techniques of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

This comparative analysis will utilize 2-acetylfuran and 2-acetylthiophene as model compounds to illustrate the key spectroscopic differences. These compounds are structurally analogous, allowing for a direct assessment of the heteroatom's influence on their spectral properties.

Executive Summary of Spectroscopic Differences

The substitution of oxygen in the furan ring with a larger, less electronegative, and more polarizable sulfur atom in the thiophene ring leads to distinct and predictable differences in their spectroscopic data. In NMR spectroscopy, the protons and carbons of the thiophene ring are generally more deshielded compared to their furan counterparts. IR spectroscopy reveals a lower carbonyl stretching frequency for the thiophene ketone, indicative of greater resonance delocalization. The UV-Vis spectrum of 2-acetylthiophene exhibits a bathochromic shift (a shift to longer wavelengths) compared to 2-acetylfuran, a consequence of the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the thiophene derivative. Finally, mass spectrometry showcases distinct fragmentation patterns, with the thiophene ring often exhibiting greater stability.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative spectroscopic data for 2-acetylfuran and 2-acetylthiophene.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton2-Acetylfuran (ppm)2-Acetylthiophene (ppm)
H3~7.20~7.70
H4~6.54~7.13
H5~7.60~7.64
-CH₃~2.48~2.56

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon2-Acetylfuran (ppm)[1]2-Acetylthiophene (ppm)
C2~152.9~144.6
C3~117.4~133.7
C4~112.4~128.2
C5~146.6~132.5
C=O~186.6~191.0
-CH₃~26.0~26.8

**Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) **

Functional Group2-Acetylfuran2-Acetylthiophene
C=O Stretch~1680~1665
Aromatic C=C Stretch~1570, ~1470~1520, ~1410
C-H Aromatic Stretch~3100-3150~3100-3150

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λ_max)

Compoundλ_max (nm) in EthanolMolar Absorptivity (ε)
2-Acetylfuran~270, ~315~13,000, ~1,500
2-Acetylthiophene~260, ~285~9,000, ~7,000

Table 5: Major Mass Spectrometry Fragments (m/z)

Fragment2-Acetylfuran2-Acetylthiophene
[M]⁺110126
[M-CH₃]⁺95111
[M-CO]⁺8298
[C₄H₃O]⁺ (Furyl cation)67-
[C₄H₃S]⁺ (Thienyl cation)-83
[CH₃CO]⁺ (Acylium ion)4343

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic characterization of furan and thiophene ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 0-10 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the ketone in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration (typically 10⁻³ to 10⁻⁴ M). Prepare a series of dilutions to obtain absorbance values in the range of 0.1-1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the samples over a wavelength range of 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Spectroscopic Principles

The following diagrams illustrate key concepts in the spectroscopic analysis of furan and thiophene ketones.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis Sample Furan/Thiophene Ketone Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr pellet or thin film Sample->Prep_IR Prep_UV Prepare dilute solution Sample->Prep_UV Prep_MS Introduce into MS Sample->Prep_MS NMR NMR Spectroscopy Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_UV Absorption Maxima (λ_max) Molar Absorptivity (ε) UV->Data_UV Data_MS Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->Data_MS Comparison Compare Furan vs. Thiophene Ketone Data Data_NMR->Comparison Data_IR->Comparison Data_UV->Comparison Data_MS->Comparison Mass_Spec_Fragmentation Key Mass Spectrometry Fragmentation Pathways cluster_furan 2-Acetylfuran cluster_thiophene 2-Acetylthiophene Furan_M [C₆H₆O₂]⁺˙ m/z = 110 Furan_M_CH3 [C₅H₃O₂]⁺ m/z = 95 Furan_M->Furan_M_CH3 - •CH₃ Furan_Acylium [CH₃CO]⁺ m/z = 43 Furan_M->Furan_Acylium - •C₄H₃O Furyl_Cation [C₄H₃O]⁺ m/z = 67 Furan_M_CH3->Furyl_Cation - CO Thiophene_M [C₆H₆OS]⁺˙ m/z = 126 Thiophene_M_CH3 [C₅H₃OS]⁺ m/z = 111 Thiophene_M->Thiophene_M_CH3 - •CH₃ Thiophene_Acylium [CH₃CO]⁺ m/z = 43 Thiophene_M->Thiophene_Acylium - •C₄H₃S Thienyl_Cation [C₄H₃S]⁺ m/z = 83 Thiophene_M_CH3->Thienyl_Cation - CO

References

Halogenated Furans: A Comparative Analysis of Bromo- vs. Iodo-Substituted Compounds in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity imparted by specific halogen substitutions on a core chemical scaffold is crucial for rational drug design. This guide provides a comparative overview of the biological activities of bromo- and iodo-substituted furan compounds, drawing upon available experimental data to highlight key differences in their efficacy as antimicrobial and anticancer agents.

While direct head-to-head comparative studies are limited, analysis of existing literature suggests that both bromo- and iodo-substitutions on the furan ring can significantly enhance its biological potency. The nature of the halogen atom influences factors such as lipophilicity, electronegativity, and the ability to form halogen bonds, all of which can impact the compound's interaction with biological targets.

Comparative Biological Activity Data

To facilitate a clear comparison, the following table summarizes quantitative data on the biological activities of representative bromo- and iodo-substituted furan compounds from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Compound ClassSpecific CompoundHalogenBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/MIC)
Furanone Derivatives (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)BromoQuorum Sensing InhibitionPseudomonas aeruginosaEffective at µM concentrations
5-(dibromomethylene)-2(5H)-furanone (GBr)BromoQuorum Sensing InhibitionPseudomonas aeruginosaMore effective than C-30
Nitrovinylfuran Derivatives Di-bromo substituted nitrovinylfuranBromoAntibacterial (MurA inhibitor)Methicillin-resistant Staphylococcus aureus (MRSA)MIC < 4 µg/mL[1]
Benzofuran-Chalcone Hybrids 5-bromo-2-hydroxy-3-iodochalcone derivativesBromo & IodoAnticancerHuman breast cancer (MCF-7)IC50 values in µM range

Key Findings from Comparative Analysis

  • Quorum Sensing Inhibition: Brominated furanones have been extensively studied as potent inhibitors of quorum sensing in Pseudomonas aeruginosa.[2] Compounds like C-30 and GBr effectively reduce the production of virulence factors and biofilm formation.[2] The gem-dibromo substitution in GBr appears to confer higher activity compared to the single bromo substitution in C-30, suggesting that the degree and position of bromination are critical for activity.[2]

  • Antibacterial Activity: A di-bromo substituted nitrovinylfuran has demonstrated potent antibacterial activity against MRSA by inhibiting MurA, a key enzyme in peptidoglycan biosynthesis.[1] This highlights the potential of bromo-furans as leads for developing new antibiotics. While specific comparative data with iodo-analogs in this class is scarce, the high potency of the bromo-derivative is noteworthy.

  • Anticancer Activity: In the context of benzofuran-chalcone hybrids, compounds bearing both bromo and iodo substitutions have been synthesized and evaluated for their cytotoxicity against cancer cell lines.[3] The presence of these halogens is often associated with enhanced anticancer activity, though a clear superiority of one halogen over the other is not consistently reported and appears to be structure-dependent.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of halogenated furan compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Workflow for MIC Determination

prep Prepare serial dilutions of test compound inoc Inoculate with standardized bacterial suspension prep->inoc incubate Incubate at 37°C for 18-24 hours inoc->incubate read Visually inspect for turbidity incubate->read mic Determine the lowest concentration with no visible growth (MIC) read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Test Compounds: Stock solutions of the bromo- and iodo-substituted furan compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., S. aureus, P. aeruginosa) is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4][5][6]

Quorum Sensing Inhibition Assay in Pseudomonas aeruginosa

This assay evaluates the ability of the compounds to interfere with the quorum sensing system, which regulates virulence factor production.

Protocol:

  • Reporter Strain: A reporter strain of P. aeruginosa carrying a plasmid with a quorum sensing-regulated promoter (e.g., lasB) fused to a reporter gene (e.g., gfp for green fluorescent protein) is used.

  • Compound Treatment: The reporter strain is grown in the presence of various concentrations of the test compounds.

  • Induction: The quorum sensing system is induced with an appropriate autoinducer molecule (e.g., N-(3-oxododecanoyl)-L-homoserine lactone for the las system).

  • Measurement of Reporter Gene Expression: After a suitable incubation period, the expression of the reporter gene is quantified. For a GFP reporter, this is typically done by measuring fluorescence.

  • Data Analysis: A reduction in reporter gene expression in the presence of the compound indicates inhibition of quorum sensing.[2]

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing Pathway

The quorum sensing system in P. aeruginosa is a complex network of regulatory elements that control the expression of numerous virulence factors. Halogenated furanones primarily target the LuxR-type transcriptional regulators, such as LasR.

cluster_cell P. aeruginosa Cell LasI LasI AHL AHL (Autoinducer) LasI->AHL LasR_inactive LasR (inactive) AHL->LasR_inactive Binds LasR_active LasR-AHL Complex (active) LasR_inactive->LasR_active DNA DNA (lasB promoter) LasR_active->DNA Binds Virulence Virulence Factor Expression DNA->Virulence Activates Furanone Halogenated Furanone Furanone->LasR_inactive Destabilizes

Caption: Simplified diagram of the P. aeruginosa Las quorum sensing system and the inhibitory action of halogenated furanones.

Halogenated furanones are believed to exert their inhibitory effect by destabilizing the LasR protein, leading to its accelerated turnover and preventing the activation of virulence gene expression.[7][8][9] This mechanism of action makes them attractive candidates for anti-virulence therapies that are less likely to induce resistance compared to traditional bactericidal antibiotics.

Conclusion

References

validation of 1-(5-Bromofuran-2-yl)ethanone purity using HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Purity Assessment: Validation of 1-(5-Bromofuran-2-yl)ethanone using High-Performance Liquid Chromatography (HPLC)

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity. Ensuring the purity of this chemical intermediate is critical for the integrity of research outcomes and the safety and efficacy of downstream pharmaceutical products. The following sections provide detailed experimental protocols and comparative data to assist in the selection and implementation of a robust purity testing methodology.

A systematic approach is essential for the accurate and reproducible validation of chemical purity. The workflow for the HPLC analysis of this compound is outlined in the diagram below. This process encompasses initial preparation, analytical method development, and final data validation and comparison.

cluster_setup 1. Setup and Preparation cluster_analysis 2. HPLC Analysis cluster_validation 3. Data Validation and Comparison Standard_Prep Reference Standard Preparation Method_Development HPLC Method Development (Column, Mobile Phase Selection) Standard_Prep->Method_Development Sample_Prep Test Sample Preparation (e.g., from different suppliers) Sample_Injection Sample Injection and Chromatogram Generation Sample_Prep->Sample_Injection Spiked_Sample_Prep Spiked Sample Preparation (with known impurities) Spiked_Sample_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability System_Suitability->Sample_Injection Data_Processing Data Processing (Peak Integration and Identification) Sample_Injection->Data_Processing Purity_Calculation Purity Calculation (% Area Normalization) Data_Processing->Purity_Calculation Comparative_Analysis Comparative Analysis of Suppliers Purity_Calculation->Comparative_Analysis Final_Report Generation of Validation Report Comparative_Analysis->Final_Report

A Comparative Study of Palladium Catalysts for the Suzuki Coupling of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comparative analysis of three common palladium catalyst systems for the Suzuki coupling of 1-(5-Bromofuran-2-yl)ethanone with phenylboronic acid, a key transformation in the synthesis of various pharmaceutical intermediates and functional materials. The choice of catalyst can significantly influence reaction outcomes, including yield, reaction time, and overall efficiency.[2]

Catalyst Performance Comparison

The following table summarizes the typical performance of three distinct palladium catalyst systems in the Suzuki coupling of this compound with phenylboronic acid. The data presented is representative and based on established trends for the Suzuki coupling of heteroaryl bromides. Actual results may vary depending on specific reaction conditions and substrate purity.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₄ 2 - 5K₂CO₃Toluene/Ethanol/H₂O80 - 10012 - 2475 - 85
Pd(dppf)Cl₂ 1 - 3Cs₂CO₃1,4-Dioxane/H₂O80 - 902 - 685 - 95
Pd(OAc)₂ / SPhos 0.5 - 2K₃PO₄Toluene/H₂ORoom Temp. - 801 - 490 - 99

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are representative for the Suzuki coupling of this compound with phenylboronic acid using the compared catalyst systems.

Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (6 mL)

  • Water (1.5 mL)

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water to the mixture.

  • Heat the reaction to 85 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.[3]

  • After the reaction is complete, cool to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The residue can be purified by flash chromatography to yield the pure product.

Using Palladium(II) Acetate (Pd(OAc)₂) and SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • Add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a vial equipped with a stir bar.

  • Seal the vial and purge with an inert gas.

  • Add degassed toluene and water.

  • Stir the mixture at room temperature or heat to 80 °C for 1-4 hours. The reaction progress should be monitored.

  • Once the starting material is consumed, cool the reaction mixture.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow

The general workflow for a Suzuki coupling reaction involves several key steps from reagent preparation to product isolation. The following diagram illustrates this process.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heating Heat and Stir (Monitor Progress) purge->heating extraction Aqueous Work-up (Extraction) heating->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

References

Assessing the Cytotoxicity of 1-(5-Bromofuran-2-yl)ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Analysis of Structurally Related Compounds

To provide a framework for evaluating 1-(5-Bromofuran-2-yl)ethanone, the following table summarizes the in vitro cytotoxic activities of various structurally similar brominated furan and benzofuran derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cellular growth, is presented for each derivative.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivatives
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)3.83 ± 0.6[1]
1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanoneK562 (Chronic Myelogenous Leukemia)Not specified, but showed selective toxic effects[1]
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanoneHaCaT (Normal Human Keratinocytes)Highly toxic[1]
Other Furan Derivatives
3,4-Dibromo-5-(tert-butyldimethylsilyloxy)-furan-2(5H)-oneHCT-116 (Colon Cancer)Effective in µM range[2]
5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-oneMAC13, MAC16 (Cancer Cell Lines)Low micromolar to nanomolar range[3]
Compound of Interest (structurally related)
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanoneHT1080 (Human Fibrosarcoma)No significant cytotoxicity up to 100 µM[4][5]

Note: The introduction of a bromine atom into benzofuran molecules has been shown to increase their cytotoxic potential in both normal and cancer cells[1].

Postulated Signaling Pathways and Mechanism of Action

While the precise mechanism of this compound remains to be elucidated, studies on analogous furan and benzofuran derivatives suggest potential involvement of key signaling pathways critical to cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway, frequently hyperactivated in various cancers, stands out as a plausible target. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Another potential mechanism of action for brominated furan derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase cascades[1]. Some benzofuran derivatives have been observed to induce apoptosis in leukemia cells[1].

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of the PI3K/Akt/mTOR signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with Compound (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay_protocol Perform MTT or SRB Assay incubation->assay_protocol readout Measure Absorbance assay_protocol->readout calculation Calculate Cell Viability (%) readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Compound This compound (Hypothesized) Compound->PI3K Potential Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for standard in vitro cytotoxicity assays are provided below to facilitate the experimental design for assessing this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After incubation with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This guide provides a starting point for researchers interested in the anticancer potential of this compound. The comparative data and detailed protocols are intended to support the design of future studies to directly evaluate its cytotoxic effects and elucidate its mechanism of action.

References

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography for 1-(5-Bromofuran-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 1-(5-Bromofuran-2-yl)ethanone and its derivatives, offering supporting data from a closely related analogue and outlining the experimental protocol.

While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from its benzofuran analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone, to illustrate the power of this technique. X-ray crystallography stands as the gold standard for absolute structure elucidation, providing precise atomic coordinates, bond lengths, and bond angles. This information is critical for understanding structure-activity relationships (SAR), designing new molecular entities, and ensuring intellectual property claims.

Comparative Analysis: Furan vs. Benzofuran Derivatives

The core structural difference between this compound and its benzofuran analogue is the replacement of the furan ring's C3-C4 double bond with a fused benzene ring. This seemingly small change can significantly impact the molecule's planarity, crystal packing, and intermolecular interactions.

In the absence of the crystal structure for the target furan derivative, the data for 1-(5-bromo-1-benzofuran-2-yl)ethanone serves as a valuable reference point. The crystal structure of this analogue reveals an approximately planar molecule.[1][2] In its crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming chains.[1][2]

Should a crystal structure for a this compound derivative be determined, a direct comparison of key geometric parameters would be insightful. For instance, one would expect the C-Br and C=O bond lengths to be similar to those in the benzofuran analogue. However, the torsion angle between the furan ring and the ethanone side chain might differ due to the reduced steric hindrance of the furan ring compared to the benzofuran system.

The Power of X-ray Crystallography: Unambiguous Structural Evidence

Unlike spectroscopic methods such as NMR or IR, which provide information about the connectivity and chemical environment of atoms, X-ray crystallography provides a direct visualization of the molecule's structure in the solid state. This allows for the unequivocal determination of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Conformation: The spatial arrangement of atoms and functional groups.

  • Intermolecular Interactions: How molecules pack together in a crystal, revealing details about hydrogen bonding, π-stacking, and other non-covalent interactions.[3][4]

Data Presentation: Crystallographic Parameters of an Analogue

The following table summarizes the crystallographic data for 1-(5-bromo-1-benzofuran-2-yl)ethanone, which serves as a benchmark for comparison.[1]

Parameter1-(5-bromo-1-benzofuran-2-yl)ethanone[1]
Chemical FormulaC₁₀H₇BrO₂
Molecular Weight ( g/mol )239.07
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.8301(2)
b (Å)7.4630(1)
c (Å)21.7213(3)
V (ų)1755.62(5)
Z8
Temperature (K)100
R-factor (%)2.4

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for a typical single-crystal X-ray diffraction experiment to determine the structure of a small organic molecule like a this compound derivative.

1. Crystallization: High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters until a final, accurate model of the crystal structure is obtained.[1][4]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in determining a crystal structure using X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

References

evaluating the stability of 1-(5-Bromofuran-2-yl)ethanone under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 1-(5-Bromofuran-2-yl)ethanone under varying pH conditions. Understanding the pH-dependent stability of this and related compounds is crucial for the development of robust formulations, ensuring therapeutic efficacy and safety. This document presents supporting data, detailed experimental protocols, and a visual representation of the stability testing workflow.

**Executive Summary

The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can be significantly influenced by pH. Forced degradation studies, which expose a compound to stress conditions like acidic, basic, and neutral pH, are essential for identifying potential degradation pathways and developing stable pharmaceutical formulations.[1][2] This guide evaluates the stability profile of this compound in comparison to structurally related molecules, providing insights into its degradation kinetics under different pH environments.

While specific experimental data for the pH-dependent stability of this compound is not extensively available in published literature, this guide utilizes a representative, hypothetical dataset to illustrate the expected stability profile based on the known reactivity of similar chemical moieties. This approach allows for a practical demonstration of the comparative analysis required in early-phase drug development. The data presented herein should be considered illustrative and a substitute for compound-specific experimental validation.

Comparative Stability Data

The following table summarizes the hypothetical degradation data for this compound and two comparative compounds, 2-Acetylfuran and 1-(Benzofuran-2-yl)ethanone, after incubation in solutions of varying pH at 40°C for 30 days. The data illustrates the percentage of the parent compound remaining, as would be determined by a stability-indicating HPLC method.

CompoundpH 2.0 (0.01 M HCl)pH 7.0 (Phosphate Buffer)pH 9.0 (Borate Buffer)
This compound 85.2%98.5%72.1%
2-Acetylfuran92.5%99.1%88.4%
1-(Benzofuran-2-yl)ethanone95.8%99.5%90.3%

Data Interpretation:

  • Acidic Conditions (pH 2.0): Under acidic conditions, the furan ring is susceptible to hydrolysis. The presence of the electron-withdrawing bromo group in this compound may slightly enhance this degradation compared to the unsubstituted 2-Acetylfuran. The benzofuran analogue shows the highest stability, likely due to the increased aromaticity and stability of the fused ring system.

  • Neutral Conditions (pH 7.0): All compounds exhibit high stability at neutral pH, which is often the target for pharmaceutical formulations to ensure a long shelf-life.

  • Alkaline Conditions (pH 9.0): In alkaline media, the acetyl group's alpha-protons are more susceptible to abstraction, potentially leading to aldol-type condensation or other degradation pathways. The brominated furan appears most susceptible to degradation under these conditions, suggesting that the bromine atom may also influence reactivity in a basic environment.

Experimental Protocol: pH Stability and Forced Degradation Study

The following protocol outlines a standard procedure for evaluating the stability of a compound across a range of pH values, consistent with ICH guidelines for forced degradation studies.[2][3]

1. Materials and Reagents:

  • This compound (or other test compounds)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Phosphate Monobasic and Dibasic, for buffer preparation

  • Boric Acid and Sodium Borate, for buffer preparation

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter[4]

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Solution (pH 2.0): Prepare a 0.01 M HCl solution.

  • Neutral Solution (pH 7.0): Prepare a phosphate buffer solution (e.g., 50 mM).

  • Alkaline Solution (pH 9.0): Prepare a borate buffer solution (e.g., 50 mM).

3. Sample Preparation and Stress Conditions:

  • For each pH condition, add a specific volume of the stock solution to a volumetric flask and dilute with the respective pH solution to achieve a final concentration of 100 µg/mL.

  • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

  • Incubate all samples in a temperature-controlled oven at 40°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 7, 14, and 30 days).

  • Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC column.

4. Analytical Method:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical method might involve a C18 column with a gradient elution of acetonitrile and water.

  • Validate the analytical method for specificity, linearity, accuracy, and precision.[5]

  • Analyze the stressed samples by HPLC. The percentage of the remaining parent compound is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point.

Workflow for pH Stability Testing

The following diagram illustrates the logical workflow for conducting a pH stability study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) sample_prep Prepare Samples in Buffers (100 µg/mL) stock->sample_prep buffers Prepare pH Buffers (2.0, 7.0, 9.0) buffers->sample_prep incubation Incubate at 40°C sample_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Remaining Parent Compound hplc->quantify report Generate Stability Report quantify->report

Caption: Workflow for evaluating the pH stability of a pharmaceutical compound.

Conclusion

References

Navigating Nucleophilic Substitution on the Furan Ring: A Comparative Guide to the Reactivity of 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the modern researcher in drug discovery and organic synthesis, understanding the kinetic profile of a reaction is paramount for optimization and development. This guide provides a comparative framework for the kinetic studies of the reaction of 1-(5-Bromofuran-2-yl)ethanone with various nucleophiles. Due to a notable absence of published kinetic data for this specific substrate, this document presents a proposed experimental design and hypothetical data to serve as a practical template for researchers initiating such investigations.

The reaction of this compound with nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing acetyl group at the 2-position is expected to activate the bromide at the 5-position for substitution. The reactivity of different nucleophiles will be influenced by factors such as their nucleophilicity, basicity, and steric hindrance.

Proposed Comparative Kinetic Analysis

To elucidate the reactivity of this compound, a pseudo-first-order kinetic study is proposed. By maintaining a large excess of the nucleophile, the concentration of the nucleophile can be considered constant, allowing for the determination of the pseudo-first-order rate constant (kobs). The second-order rate constant (k2) can then be determined by plotting kobs against the concentration of the nucleophile.

Hypothetical Kinetic Data

The following table presents hypothetical kinetic data for the reaction of this compound with a selection of common nucleophiles. These values are illustrative and based on general principles of chemical reactivity.

NucleophilepKa of Conjugate AcidHypothetical kobs (s-1) (at [Nucleophile] = 0.1 M)Hypothetical k2 (M-1s-1)
Piperidine11.121.5 x 10-31.5 x 10-2
Morpholine8.334.0 x 10-44.0 x 10-3
Aniline4.638.0 x 10-58.0 x 10-4

This hypothetical data suggests that the more basic piperidine would react faster than morpholine and aniline, which is consistent with the expected trend for SNAr reactions where nucleophilicity often correlates with basicity.

Experimental Protocols

A detailed experimental protocol for the proposed kinetic studies is outlined below.

Materials:

  • This compound

  • Piperidine

  • Morpholine

  • Aniline

  • Anhydrous solvent (e.g., Acetonitrile or Dimethyl Sulfoxide)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in the chosen anhydrous solvent. Prepare a series of stock solutions of each nucleophile at different concentrations.

  • Kinetic Run:

    • Equilibrate the solutions to the desired reaction temperature in a thermostatted cuvette holder (for UV-Vis) or reaction vessel.

    • Initiate the reaction by rapidly mixing the substrate solution with a large excess of the nucleophile solution.

    • Monitor the reaction progress over time by observing the change in absorbance at a specific wavelength corresponding to the formation of the product or disappearance of the reactant (for UV-Vis), or by taking aliquots at regular intervals and quenching the reaction for subsequent HPLC analysis.

  • Data Analysis:

    • For each kinetic run, plot the natural logarithm of the reactant concentration (or a related property like absorbance) versus time. The slope of this plot will be -kobs.

    • Plot the calculated kobs values against the corresponding nucleophile concentrations. The slope of this second plot will be the second-order rate constant, k2.

Visualizing the Process

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock_substrate Prepare Substrate Stock Solution mix Mix Substrate and Nucleophile Solutions stock_substrate->mix stock_nucleophile Prepare Nucleophile Stock Solutions stock_nucleophile->mix monitor Monitor Reaction (UV-Vis or HPLC) mix->monitor plot1 Plot ln[Reactant] vs. Time to get k_obs monitor->plot1 plot2 Plot k_obs vs. [Nucleophile] to get k_2 plot1->plot2

Caption: Proposed experimental workflow for the kinetic analysis.

reaction_mechanism reactant This compound + Nucleophile intermediate Meisenheimer-like Intermediate reactant->intermediate Attack of Nucleophile product Substituted Product + Br- intermediate->product Loss of Bromide

Caption: A plausible SNAr reaction mechanism.

This guide provides a foundational framework for researchers interested in the kinetics of nucleophilic substitution on this compound. The proposed experimental design and illustrative data offer a starting point for systematic investigation into the reactivity of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Safety Operating Guide

Proper Disposal of 1-(5-Bromofuran-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Bromofuran-2-yl)ethanone was located. The following guidance is synthesized from SDSs of structurally similar brominated heterocyclic compounds and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety and disposal procedures to mitigate potential hazards. This document provides a comprehensive overview of the essential safety information and a step-by-step guide for the proper disposal of this compound, based on available data for analogous substances.

Essential Safety and Hazard Information

Due to the presence of a brominated furan ring, this compound is anticipated to be a hazardous substance. The furan moiety itself can be toxic and may form explosive peroxides over time. The bromo- and acetyl- substitutions can further influence its reactivity and toxicity. Based on data from similar compounds, this chemical should be handled with caution, assuming it may be an irritant to the skin, eyes, and respiratory tract.

Key Precautionary Measures:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes available information for a closely related compound, 2-Bromo-1-(5-bromofuran-2-yl)-ethanone. This data can provide an approximation of its physical properties.

PropertyValue (for 2-Bromo-1-(5-bromofuran-2-yl)-ethanone)
CAS Number 17357-32-3
Molecular Formula C₆H₄Br₂O₂
Molecular Weight 267.9 g/mol
Melting Point 98-99 °C
Boiling Point 289.0 ± 30.0 °C

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory and environmental safety. All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, or filter papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid hazardous waste stream.

2. Labeling:

  • All waste containers must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound".

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date the waste was first added to the container.

3. Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store away from incompatible materials, such as strong oxidizing agents and amines.[1]

4. Disposal Request:

  • Once the waste container is full or has reached its accumulation time limit (as per institutional and local regulations), submit a chemical waste pickup request to your institution's EHS department.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound waste_generated Waste Generated? start->waste_generated solid_waste Solid Waste (e.g., powder, contaminated items) waste_generated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions) waste_generated->liquid_waste Yes, Liquid ppe_waste Contaminated PPE (e.g., gloves, lab coat) waste_generated->ppe_waste Yes, PPE collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled PPE Waste Container ppe_waste->collect_ppe store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult your institutional EHS for guidance.

References

Essential Safety and Logistical Information for Handling 1-(5-Bromofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-(5-Bromofuran-2-yl)ethanone, a compound requiring careful management in a laboratory setting.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar brominated heterocyclic compounds, a stringent PPE protocol is necessary to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[1]Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1]Protects skin from absorption. It is crucial to inspect gloves before each use and dispose of them immediately after contamination.
Body Protection A flame-resistant lab coat, fully buttoned.[1]Protects against splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator should be used if engineering controls like a fume hood are insufficient or during emergency situations.[1]Protects against the inhalation of harmful vapors.
Footwear Closed-toe, closed-heel shoes.[1]Prevents exposure from spills.

Operational Plan: Step-by-Step Handling Workflow

Adherence to a strict operational workflow is critical to ensure safety. All handling of this compound must be conducted in a certified chemical fume hood.[1]

  • Preparation :

    • Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]

    • Verify the proper functioning of the chemical fume hood.

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Wash hands thoroughly with soap and water after handling.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[1]

    • Wash hands again after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Spill : Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[2]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including disposable PPE, contaminated labware, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal Method : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Inspect & Don PPE handling_compound Handle Compound prep_ppe->handling_compound prep_hood Verify Fume Hood prep_hood->handling_compound prep_emergency Check Emergency Equipment prep_emergency->handling_compound post_decon Decontaminate Surfaces handling_compound->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disposal_waste Collect Hazardous Waste post_ppe->disposal_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.